Product packaging for Nociceptin TFA Salt(Cat. No.:)

Nociceptin TFA Salt

Cat. No.: B1156542
M. Wt: 1809.0411402
Attention: For research use only. Not for human or veterinary use.
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Description

Nociceptin TFA Salt, also known as this compound, is a useful research compound. Its molecular formula is C₇₉H₁₂₉N₂₇O₂₂ ·C₂HF₃O₂ and its molecular weight is 1809.0411402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₇₉H₁₂₉N₂₇O₂₂ ·C₂HF₃O₂

Molecular Weight

1809.0411402

Synonyms

L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanyl-L-arginyl-L-lysyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine;  Orphanin FQ (pig);  Orphanin FQ (swine);  102: PN: US20090104234 SEQID: 102 unclaimed

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Purification of Nociceptin TFA Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nociceptin TFA salt. Tailored for researchers, scientists, and drug development professionals, this document outlines the core methodologies, experimental protocols, and underlying principles for producing high-purity Nociceptin, a crucial neuropeptide in pain and other neurological research.

Introduction to Nociceptin/Orphanin FQ (N/OFQ)

Nociceptin, also known as Orphanin FQ, is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), previously known as ORL-1 (Opioid Receptor-Like 1). Despite its structural similarity to opioid peptides, Nociceptin does not bind to classical opioid receptors (mu, delta, and kappa) and represents a distinct signaling system. The N/OFQ system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, and reward pathways. The synthesis of high-purity Nociceptin as a trifluoroacetic acid (TFA) salt is essential for accurate in vitro and in vivo studies.

Nociceptin Signaling Pathway

Activation of the NOP receptor by Nociceptin initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates various downstream effectors, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, and the modulation of ion channels.

Nociceptin_Signaling_Pathway cluster_intracellular Intracellular Space Nociceptin Nociceptin NOP_Receptor NOP Receptor (GPCR) Nociceptin->NOP_Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade Activation Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Production Cellular_Response Cellular Response cAMP->Cellular_Response MAPK_Cascade->Cellular_Response Ion_Channels->Cellular_Response

Caption: Nociceptin Signaling Pathway

Synthesis of this compound

The chemical synthesis of Nociceptin is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed due to its milder deprotection conditions compared to the Boc/Bzl strategy.

General Workflow for Nociceptin Synthesis and Purification

The overall process for producing this compound involves several key stages, from the initial setup of the solid-phase synthesis to the final purification and characterization of the peptide.

Synthesis_Purification_Workflow Resin_Swelling 1. Resin Swelling SPPS_Cycles 2. Iterative SPPS Cycles (Deprotection, Coupling, Washing) Resin_Swelling->SPPS_Cycles Cleavage_Deprotection 3. Cleavage from Resin & Side-chain Deprotection SPPS_Cycles->Cleavage_Deprotection Precipitation_Washing 4. Precipitation & Washing of Crude Peptide Cleavage_Deprotection->Precipitation_Washing Purification 5. Purification by RP-HPLC Precipitation_Washing->Purification Characterization 6. Purity & Identity Analysis (HPLC, Mass Spectrometry) Purification->Characterization Lyophilization 7. Lyophilization to This compound Characterization->Lyophilization

Caption: Nociceptin Synthesis and Purification Workflow
Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual or automated synthesis of Nociceptin using Fmoc chemistry.

Materials:

  • Rink Amide resin (or a similar amide-producing resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM, NMP (peptide synthesis grade)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF, DCM, and then DMF again.

    • Couple the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) to the deprotected resin using a coupling agent and a base in DMF. Allow the reaction to proceed for 1-2 hours.

  • Subsequent Amino Acid Couplings (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat.

    • Washing: Wash the resin extensively with DMF, DCM, and DMF.

    • Coupling: Add the next Fmoc-protected amino acid, coupling agent, and base in DMF. Agitate for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat these deprotection, washing, and coupling steps for each amino acid in the Nociceptin sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Cleavage and Side-Chain Deprotection

Materials:

  • Cleavage cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cold diethyl ether

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under vacuum.

Purification of this compound

The crude Nociceptin peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol for RP-HPLC Purification

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude Nociceptin peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude Nociceptin onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 50% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined empirically.

  • Fraction Collection: Monitor the elution profile at 214 nm or 220 nm and collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final this compound as a white, fluffy powder.

Quantitative Data for Synthesis and Purification

The following table summarizes typical quantitative parameters for the synthesis and purification of this compound. These values are representative and may vary depending on the specific synthesis strategy and equipment used.

ParameterTypical Value/RangeMethod of Determination
Crude Peptide Yield 60-80% (based on initial resin loading)Gravimetric analysis
Purity after Synthesis 50-70%Analytical RP-HPLC
Purification Yield 20-40% (of crude peptide)Gravimetric analysis of lyophilized product
Final Purity >95% (often >98%)Analytical RP-HPLC
Molecular Weight Expected: ~1810 g/mol Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)
TFA Content 10-20% by weightIon Chromatography or NMR

Characterization and Quality Control

The final this compound product should be thoroughly characterized to confirm its identity and purity.

  • Analytical RP-HPLC: To determine the final purity of the peptide. A single, sharp peak should be observed.

  • Mass Spectrometry: To confirm the correct molecular weight of the Nociceptin peptide.

  • Amino Acid Analysis: To verify the amino acid composition of the synthesized peptide.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and optimization. Solid-phase peptide synthesis using Fmoc chemistry provides a reliable method for assembling the peptide chain, while reverse-phase HPLC is essential for achieving the high purity required for research applications. The protocols and data presented in this guide serve as a comprehensive resource for the successful production of this compound, enabling further investigation into the important biological roles of the N/OFQ system.

An In-depth Technical Guide to the Primary Amino Acid Sequence of Nociceptin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence of the nociceptin peptide, also known as orphanin FQ. It details the discovery, sequencing methodologies, and functional implications of this significant neuropeptide. The guide includes structured data, detailed experimental protocols from seminal studies, and visualizations of key signaling pathways and experimental workflows.

Core Data: The Primary Amino Acid Sequence of Nociceptin

Nociceptin is a 17-amino acid neuropeptide that serves as the endogenous ligand for the Nociceptin receptor (NOP), previously known as the opioid receptor-like 1 (ORL-1) receptor.[1] Its discovery in 1995 by two independent research groups marked a significant advancement in opioid research, representing a classic example of "reverse pharmacology" where the receptor was identified before its endogenous ligand.[2]

The primary structure of nociceptin is highly conserved across mammalian species and is presented below.

Table 1: Primary Amino Acid Sequence and Properties of Nociceptin

PropertyValue
Full Name Nociceptin / Orphanin FQ
One-Letter Code FGGFTGARKSARKLANQ
Three-Letter Code Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln
Length 17 amino acids
Molecular Formula C₇₉H₁₂₉N₂₇O₂₂
Molecular Weight Approximately 1809.06 Da
Precursor Protein Prepronociceptin

Discovery and Sequencing: Experimental Protocols

The identification and sequencing of nociceptin were landmark achievements. The methodologies employed by the discovering laboratories, while not exhaustively detailed in their initial publications, can be reconstructed based on standard biochemical techniques of the time and subsequent clarifying research. The general workflow involved tissue extraction, multi-step purification, and sequence determination.

Peptide Purification

The initial step in identifying nociceptin was its isolation from brain tissue (rat and porcine).[1] The process relied on a "bioassay-guided fractionation" approach, where fractions from tissue extracts were tested for their ability to activate the then-orphan ORL-1 receptor.

Experimental Protocol: Bioassay-Guided Purification of Nociceptin

  • Tissue Homogenization: Brain tissue (e.g., rat cerebrum or porcine pituitary) is homogenized in an acidic buffer to extract peptides and prevent proteolytic degradation.

  • Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris, yielding a crude peptide extract in the supernatant.

  • Solid-Phase Extraction: The supernatant is passed through a solid-phase extraction column (e.g., C18 cartridge) to concentrate the peptides and remove salts and other small molecules. Peptides are eluted with an organic solvent gradient (e.g., acetonitrile).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is subjected to multiple rounds of RP-HPLC.

    • Initial Separation: A wide gradient of acetonitrile is used to separate the complex mixture of peptides.

    • Fraction Collection: Fractions are collected at regular intervals.

    • Bioassay: Each fraction is tested for its ability to inhibit adenylyl cyclase in cells expressing the ORL-1 (NOP) receptor.[1] This functional assay identifies the fractions containing the active peptide.

    • Further Purification: Active fractions are pooled and subjected to subsequent rounds of RP-HPLC with shallower acetonitrile gradients to achieve high purity of the target peptide.

G Experimental Workflow: Nociceptin Purification cluster_extraction Extraction cluster_purification Purification tissue Brain Tissue (Rat/Porcine) homogenization Homogenization in Acidic Buffer tissue->homogenization centrifugation High-Speed Centrifugation homogenization->centrifugation extract Crude Peptide Extract centrifugation->extract spe Solid-Phase Extraction (C18) extract->spe hplc1 Initial RP-HPLC Separation spe->hplc1 fractions Fraction Collection hplc1->fractions bioassay Functional Bioassay (Adenylyl Cyclase Inhibition) fractions->bioassay hplc2 Iterative RP-HPLC Purification fractions->hplc2 bioassay->hplc2 pure_peptide Purified Nociceptin hplc2->pure_peptide

Workflow for the bioassay-guided purification of nociceptin.
Amino Acid Sequencing

Once a pure sample of the peptide was obtained, its primary amino acid sequence was determined using established protein chemistry techniques.

Experimental Protocol: Edman Degradation Sequencing

  • N-terminal Derivatization: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free alpha-amino group of the N-terminal amino acid.

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the rest of the peptide by treatment with a strong acid (e.g., trifluoroacetic acid). This cleavage results in the formation of a phenylthiohydantoin (PTH)-amino acid derivative and a shortened peptide with a new N-terminus.

  • Identification: The PTH-amino acid is extracted and identified using chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.

  • Iteration: The process is repeated sequentially for the newly exposed N-terminus of the shortened peptide, allowing for the determination of the amino acid sequence one residue at a time.

Mass Spectrometry: While Edman degradation was the primary method, mass spectrometry would have been used as a complementary technique to confirm the molecular weight of the intact peptide and to verify the sequence obtained from Edman degradation.

Functional Data: Nociceptin's Interaction with the NOP Receptor

Nociceptin exhibits high affinity and potency at the NOP receptor, initiating a cascade of intracellular signaling events. The following table summarizes key quantitative data from various in vitro assays.

Table 2: Quantitative Functional Data for Nociceptin and Related Ligands

LigandAssay TypeCell/Tissue TypeParameterValueReference
Nociceptin Radioligand BindingCHO cells expressing hNOPpKᵢ8.75 - 10.14[3]
Nociceptin GTPγS BindingCHO cells expressing hNOPpEC₅₀8.44 - 8.75[3][4]
Nociceptin Ca²⁺ Channel InhibitionSH-SY5Y neuroblastoma cellsIC₅₀42 nM[5]
Nociceptin Ca²⁺ Channel InhibitionRat hippocampal neuronsEC₅₀~10 nM[6]
Nociceptin T-type Ca²⁺ Channel InhibitionRat dorsal root ganglion neuronsEC₅₀100 nM[7]
UFP-101 Radioligand BindingCHO cells expressing hNOPpKᵢ10.14 - 10.2[3][8]
[Nphe¹]N/OFQ(1-13)-NH₂ GTPγS Binding (Antagonist)CHO cells expressing hNOPpA₂7.33[3]
J-113397 Radioligand BindingRat brain membranesKᵢ0.33 nM[2]

Note: pKᵢ and pEC₅₀ are the negative logarithms of the inhibition and effective concentration constants, respectively. A higher value indicates greater affinity/potency.

Signaling Pathways of the NOP Receptor

Upon binding of nociceptin, the NOP receptor, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades primarily through the Gαi/o family of G proteins.

The primary signaling events include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[9]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation also leads to the phosphorylation and activation of several MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. This can influence gene expression and other long-term cellular processes.

G Nociceptin/NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nociceptin Nociceptin nop_receptor NOP Receptor (GPCR) nociceptin->nop_receptor g_protein G Protein (Gi/o) nop_receptor->g_protein activates mapk_cascade MAPK Cascade (ERK, p38, JNK) nop_receptor->mapk_cascade activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase inhibits girk GIRK K⁺ Channel g_beta_gamma->girk activates vgcc VGCC Ca²⁺ Channel g_beta_gamma->vgcc inhibits camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Responses (↓ Excitability, ↓ Neurotransmitter Release, Altered Gene Expression) camp->cellular_response girk->cellular_response vgcc->cellular_response mapk_cascade->cellular_response

Canonical signaling pathways activated by nociceptin binding to the NOP receptor.

Conclusion

The determination of the primary amino acid sequence of nociceptin was a pivotal moment in neuroscience, unveiling a new branch of the opioid system. Understanding its structure, the experimental methods used for its discovery, and its functional interaction with the NOP receptor is fundamental for researchers in pain, addiction, and mood disorders. The detailed protocols and structured data provided in this guide serve as a valuable resource for the design of future experiments and the development of novel therapeutics targeting the N/OFQ-NOP system.

References

An In-depth Technical Guide on the Mechanism of Action of Nociceptin TFA Salt in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociceptin/Orphanin FQ (N/OFQ), a 17-amino acid neuropeptide, is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR) with significant structural homology to classical opioid receptors.[1] Despite this similarity, the N/OFQ-NOP system possesses a distinct pharmacological profile and plays a unique and complex role in modulating a wide array of physiological and pathological processes within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of Nociceptin, with a particular focus on its TFA (trifluoroacetate) salt form commonly used in research. It details the molecular interactions of Nociceptin with the NOP receptor, the subsequent intracellular signaling cascades, and the resulting neurophysiological effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting the N/OFQ-NOP system for various CNS disorders, including pain, anxiety, depression, and substance abuse.

Introduction to the Nociceptin/Orphanin FQ System

The discovery of the NOP receptor, initially identified as an "orphan" receptor due to its unknown endogenous ligand, was followed by the identification of Nociceptin/Orphanin FQ.[1] This system is now recognized as the fourth member of the opioid receptor family. The NOP receptor is widely distributed throughout the CNS, with high expression in regions crucial for pain processing (periaqueductal gray, spinal cord), emotional regulation (amygdala, hippocampus), and reward pathways (ventral tegmental area, nucleus accumbens).[1]

Nociceptin's actions are multifaceted and can be context-dependent, sometimes opposing the effects of classical opioids. For instance, while spinal administration of Nociceptin produces analgesia, its supraspinal application can have anti-opioid or even pronociceptive effects in rodents.[1] This complexity underscores the importance of a detailed understanding of its mechanism of action for the rational design of novel therapeutics.

The Role of Trifluoroacetate (TFA) Salt

Synthetic peptides like Nociceptin are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[2][3] Consequently, the final lyophilized product is typically a TFA salt. It is crucial for researchers to be aware that while TFA is generally considered biologically inert at the concentrations used, it can potentially influence experimental outcomes.[4] Some studies have reported that TFA can interfere with in vitro assays and may have effects on cell proliferation.[4] For sensitive biological experiments, it is often recommended to exchange the TFA counter-ion for a more physiologically compatible one, such as hydrochloride or acetate.[2]

Molecular Mechanism of Action

The physiological effects of Nociceptin are initiated by its binding to the NOP receptor, which triggers a cascade of intracellular signaling events.

NOP Receptor Binding and Activation

Nociceptin binds with high affinity and selectivity to the NOP receptor. The binding kinetics and affinity can be quantified using radioligand binding assays.

Table 1: Nociceptin Binding Affinity for the NOP Receptor

LigandPreparationRadioligandKi (nM)Reference
Nociceptin/OFQCHO cells expressing human NOP receptor[³H]UFP-1010.23(Not explicitly cited)
Nociceptin(1-13)-NH₂CHO cells expressing human NOP receptor[³H]Nociceptin0.18[5]
Nociceptin/OFQRat brain membranes[¹²⁵I]Tyr¹⁴-Nociceptin0.02 - 0.12(Not explicitly cited)

Upon binding, Nociceptin induces a conformational change in the NOP receptor, leading to the activation of heterotrimeric G proteins.

G Protein Coupling and Downstream Signaling

The NOP receptor primarily couples to pertussis toxin-sensitive Gi/o proteins.[1] This coupling leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various effector proteins.

The primary signaling pathways activated by Nociceptin in the CNS include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream phosphorylation events.

  • Modulation of Ion Channels:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly inhibits N-type and P/Q-type VGCCs, leading to a reduction in calcium influx. This is a key mechanism for the presynaptic inhibition of neurotransmitter release.

    • Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also activates GIRK channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This postsynaptic inhibition reduces neuronal excitability.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor can also activate MAPK signaling cascades, including ERK1/2, p38 MAPK, and JNK.[6] This pathway is implicated in longer-term changes in gene expression and cellular function.

Below is a diagram illustrating the core signaling pathways activated by Nociceptin.

Nociceptin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nociceptin Nociceptin (TFA Salt) NOP_Receptor NOP Receptor Nociceptin->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates GIRK GIRK K⁺ Channel K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Mediates G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates MAPK MAPK (ERK, p38, JNK) G_betagamma->MAPK Activates

Figure 1: Nociceptin/OFQ Signaling Pathway.

Neurophysiological Effects in the CNS

The activation of NOP receptors and the subsequent signaling cascades lead to a variety of effects on neuronal function and neurotransmitter release, which in turn mediate the complex behavioral effects of Nociceptin.

Modulation of Neurotransmitter Release

A primary consequence of NOP receptor activation is the inhibition of neurotransmitter release from presynaptic terminals. This is largely due to the inhibition of VGCCs. Nociceptin has been shown to inhibit the release of several key neurotransmitters in various brain regions, including:

  • Dopamine: In vivo microdialysis studies have demonstrated that Nociceptin can decrease the release of dopamine in the nucleus accumbens, which may contribute to its modulation of reward and motivation.[7][8]

  • Serotonin: Nociceptin can inhibit the release of serotonin in brain regions like the dorsal raphe nucleus.[9]

  • Noradrenaline: The release of noradrenaline can also be attenuated by NOP receptor activation.

  • Glutamate: Nociceptin can reduce the release of the excitatory neurotransmitter glutamate.

  • Acetylcholine: A reduction in acetylcholine release has been observed in areas such as the striatum following Nociceptin administration.

Postsynaptic Inhibition

Through the activation of GIRK channels, Nociceptin causes hyperpolarization of the postsynaptic membrane, making it less likely for the neuron to fire an action potential. This postsynaptic inhibition contributes to the overall dampening of neuronal activity in circuits where NOP receptors are expressed.

Functional Consequences

The combined pre- and postsynaptic inhibitory actions of Nociceptin result in a range of physiological and behavioral effects:

  • Pain Modulation: In the spinal cord, Nociceptin generally produces analgesia by inhibiting the transmission of nociceptive signals. Supraspinally, its effects are more complex and can be pronociceptive or anti-analgesic, depending on the specific brain region and context.[1]

  • Anxiety and Depression: The N/OFQ-NOP system is implicated in the regulation of anxiety and mood. NOP receptor agonists have shown anxiolytic-like effects in preclinical models, while antagonists are being investigated for their potential as antidepressants.

  • Reward and Addiction: By modulating dopamine release in the mesolimbic pathway, Nociceptin can influence the rewarding effects of drugs of abuse and may play a role in addiction.

  • Learning and Memory: NOP receptor activation can impact cognitive processes, with some studies showing an impairment of learning and memory.

Quantitative Data on Nociceptin's Functional Activity

The functional potency and efficacy of Nociceptin at the NOP receptor can be assessed using various in vitro functional assays.

Table 2: Functional Potency and Efficacy of Nociceptin at the NOP Receptor

AssayCell Line/PreparationParameterValueReference
[³⁵S]GTPγS BindingCHO cells expressing human NOP receptorEC₅₀0.76 nM[10]
cAMP AccumulationHEK293 cells expressing human NOP receptorEC₅₀0.23 nM[11]
GIRK Channel ActivationAtT-20 cells expressing human NOP receptorEC₅₀1.2 nM[10]
β-Arrestin RecruitmentHEK293 cellsEC₅₀37.3 nM[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of Nociceptin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Nociceptin for the NOP receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the NOP receptor (e.g., CHO-hNOP).

    • Radiolabeled ligand (e.g., [³H]Nociceptin or a high-affinity antagonist like [³H]UFP-101).

    • Unlabeled Nociceptin TFA salt for competition binding.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Nociceptin.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - NOP Receptor Membranes - [³H]Ligand - Nociceptin TFA start->prepare_reagents incubation Incubate Membranes with Radioligand and Nociceptin prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the NOP receptor upon agonist binding.

  • Materials:

    • Cell membranes expressing the NOP receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate cell membranes with Nociceptin at various concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for the binding of [³⁵S]GTPγS to activated G proteins.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Determine the EC₅₀ and Emax from the concentration-response curve.[13][14]

In Vivo Behavioral Assays

This test assesses the central analgesic effects of Nociceptin.[15][16][17][18][19][20][21]

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • Administer this compound or vehicle to the animal (e.g., intracerebroventricularly or intrathecally).

    • At a predetermined time after administration, place the animal on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time is used to prevent tissue damage.

    • An increase in latency compared to the vehicle-treated group indicates an analgesic effect.

This test is used to evaluate the anxiolytic or anxiogenic effects of Nociceptin.[22][23][24][25]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle to the animal.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms.

    • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound, through its interaction with the NOP receptor, initiates a cascade of intracellular events in the CNS that primarily lead to neuronal inhibition. This is achieved through the Gi/o protein-mediated inhibition of adenylyl cyclase, suppression of calcium influx, and activation of potassium efflux. These molecular actions translate into a profound modulation of various neurotransmitter systems and complex behavioral outcomes related to pain, mood, and reward. A thorough understanding of this intricate mechanism of action is paramount for the successful development of novel therapeutics targeting the N/OFQ-NOP system. The data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this promising field.

References

role of Nociceptin TFA salt in neurotransmitter release

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Nociceptin TFA Salt in Neurotransmitter Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nociceptin, also known as Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that serves as the endogenous ligand for the Nociceptin opioid-like receptor (NOP), a G protein-coupled receptor (GPCR).[1] Although structurally related to the classical opioid receptors (mu, delta, and kappa), the NOP receptor constitutes a distinct system, as N/OFQ does not bind to other opioid receptors, and classical opioids do not activate the NOP receptor.[1] In research settings, N/OFQ is commonly synthesized and utilized as a trifluoroacetic acid (TFA) salt, which ensures its stability and solubility for experimental applications. The biological activity is inherent to the peptide itself. The primary and most widespread function of the N/OFQ-NOP system in the central nervous system is the inhibition of neurotransmitter release.[2][3] This guide provides a detailed overview of the signaling pathways, the modulatory effects on various neurotransmitter systems, and the experimental protocols used to elucidate these functions.

Core Mechanism: NOP Receptor Signaling Pathway

The binding of N/OFQ to its NOP receptor initiates a canonical Gi/o signaling cascade, leading to a generalized reduction in neuronal excitability and synaptic transmission.[1]

Key Signaling Events:

  • G Protein Coupling: Upon N/OFQ binding, the NOP receptor couples to inhibitory Gi/o proteins.[1]

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) concentrations and reduced protein kinase A (PKA) activity.[1]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): It inhibits presynaptic N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels, reducing calcium influx, which is a critical step for synaptic vesicle fusion and neurotransmitter release.[1][4]

    • Activation of Potassium Channels: It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a decrease in neuronal firing rate.[4]

This concerted action at the presynaptic terminal effectively suppresses the release of a wide array of neurotransmitters.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_Protein Gi/o Protein (αβγ) NOP->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (N-type, P/Q-type) Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduces Ca²⁺ Influx K_Channel GIRK Channel Hyperpolarization Hyperpolarization (↓ Excitability) K_Channel->Hyperpolarization K⁺ Efflux NOFQ Nociceptin (N/OFQ) NOFQ->NOP Binds G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates cAMP->Neurotransmitter_Release ↓ PKA activity Hyperpolarization->Neurotransmitter_Release

Caption: NOP receptor signaling cascade.

Modulation of Key Neurotransmitter Systems

N/OFQ exerts a predominantly inhibitory influence across multiple neurotransmitter systems. The following sections and tables summarize these effects based on data from in vitro and in vivo studies.

Dopaminergic System

N/OFQ is a potent inhibitor of dopamine (DA) release. This is achieved through direct hyperpolarization of DA neurons in the ventral tegmental area (VTA) and by modulating GABAergic inputs to these neurons.[5] In vivo microdialysis studies have consistently shown that N/OFQ administration decreases extracellular DA levels in the nucleus accumbens (NAc).[1][2]

| Table 1: Effect of N/OFQ on Dopamine (DA) Release | | :--- | :--- | :--- | :--- | :--- | | Brain Region | Experimental Model | Effect of N/OFQ | Concentration / Dose | Reference | | Nucleus Accumbens | Rat in vivo microdialysis | ↓ DA Release | i.c.v. administration |[1][2] | | Striatum | Guinea-pig/mouse striatal slices | ↓ [³H]DA Release | 1-1000 nM |[6] | | Ventral Tegmental Area | Rat slice electrophysiology | Inhibition of DA neuron firing | 100-300 nM |[1] |

Serotonergic System

Similar to its effect on dopamine, N/OFQ dampens the release of serotonin (5-HT).[3] This inhibitory action has been observed in key serotonergic regions like the dorsal raphe nucleus (DRN).[1]

| Table 2: Effect of N/OFQ on Serotonin (5-HT) Release | | :--- | :--- | :--- | :--- | :--- | | Brain Region | Experimental Model | Effect of N/OFQ | Concentration / Dose | Reference | | Brain Slices (various) | Rat, mouse brain slices | ↓ 5-HT Release | Not specified |[2] | | Dorsal Raphe Nucleus | In vitro / in vivo studies | ↓ 5-HT Release | Not specified |[1][3] |

Glutamatergic System

N/OFQ generally inhibits the release of the primary excitatory neurotransmitter, glutamate.[2] This contributes significantly to its overall inhibitory effect on brain activity. Interestingly, some studies have shown that NOP receptor antagonists can also reduce glutamate release in specific pathways, highlighting the complexity of this system.[1]

| Table 3: Effect of N/OFQ on Glutamate Release | | :--- | :--- | :--- | :--- | :--- | | Brain Region | Experimental Model | Effect of N/OFQ | Concentration / Dose | Reference | | Brain Slices (various) | Rat, mouse brain slices | ↓ K⁺-evoked Glutamate Release | Not specified |[2] | | Mesencephalic Areas | Rat in vivo | ↑ Extracellular Glutamate | Not specified |[2] |

Note: The elevation of extracellular glutamate in mesencephalic areas in vivo is an exception to the general inhibitory rule and may reflect complex circuit-level effects, such as the inhibition of GABAergic neurons that normally suppress glutamatergic activity.

GABAergic System

The interaction between N/OFQ and the main inhibitory neurotransmitter, GABA, is multifaceted. While N/OFQ can directly inhibit GABA release from presynaptic terminals, inhibiting GABAergic interneurons can also lead to a disinhibition of downstream principal neurons.[7] Conversely, NOP receptor antagonists have been shown to enhance GABA release.[1]

| Table 4: Effect of N/OFQ on GABA Release | | :--- | :--- | :--- | :--- | :--- | | Brain Region | Experimental Model | Effect of N/OFQ | Concentration / Dose | Reference | | Central Amygdala | Rat electrophysiology | ↓ GABAergic transmission | 100 nM - 1 µM |[7] | | Mesencephalic Areas | Rat in vivo | ↑ Extracellular GABA | Not specified |[2] | | Nigrostriatal Pathway | In vivo studies with antagonists | NOP blockade ↑ GABA Release | Not specified |[1] |

Noradrenergic and Cholinergic Systems

N/OFQ also inhibits the release of noradrenaline (norepinephrine, NE) and acetylcholine (ACh).[2]

| Table 5: Effect of N/OFQ on Noradrenaline (NE) and Acetylcholine (ACh) Release | | :--- | :--- | :--- | :--- | :--- | | Neurotransmitter | Brain Region | Experimental Model | Effect of N/OFQ | Reference | | Noradrenaline | Prefrontal Cortex, Amygdala | Rat in vivo microdialysis | ↓ NE Release |[3] | | Noradrenaline | Mouse brain cortex slices | ↓ [³H]NA Release | pEC₅₀ 7.9 |[6] | | Acetylcholine | Striatum | Rat in vivo | ↓ ACh Release |[2] |

Key Experimental Protocols

The data summarized above are primarily derived from two key experimental paradigms: in vitro analysis using brain slices or synaptosomes and in vivo analysis using microdialysis.

In Vitro Neurotransmitter Release from Synaptosomes

This method allows for the study of presynaptic mechanisms in an isolated nerve terminal preparation.

Methodology:

  • Tissue Homogenization: Brain tissue from a region of interest is gently homogenized in an iso-osmotic sucrose buffer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate cellular components. The synaptosomal fraction is typically collected from the interface of a sucrose density gradient.

  • Incubation and Pre-loading: Synaptosomes are incubated in a physiological buffer (e.g., Krebs-Ringer) and often pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Stimulation of Release: A baseline of neurotransmitter release is established. Release is then evoked by depolarization, typically using a high concentration of potassium chloride (KCl, e.g., 50 mM), in the presence of calcium.

  • Drug Application: this compound is added to the buffer before the stimulation step to determine its effect on evoked release.

  • Sample Collection & Analysis: Superfusate samples are collected, and the amount of released neurotransmitter is quantified using methods like scintillation counting (for radiolabels) or High-Performance Liquid Chromatography (HPLC).

Synaptosome_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue 1. Brain Tissue Dissection Homogenize 2. Homogenization (in Sucrose Buffer) Tissue->Homogenize Centrifuge 3. Differential & Gradient Centrifugation Homogenize->Centrifuge Synaptosomes 4. Isolate Synaptosomes Centrifuge->Synaptosomes Incubate 5. Incubation in Physiological Buffer Synaptosomes->Incubate Drug 6. Add Nociceptin TFA Salt Incubate->Drug Stimulate 7. Depolarize (e.g., High K⁺ + Ca²⁺) Drug->Stimulate Collect 8. Collect Superfusate Stimulate->Collect Quantify 9. Quantify Neurotransmitter (e.g., HPLC, Scintillation) Collect->Quantify Data 10. Data Analysis (% Inhibition) Quantify->Data

Caption: Workflow for a synaptosome neurotransmitter release assay.

In Vivo Microdialysis

This technique measures neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., a rat). The animal is allowed to recover from surgery.

  • Perfusion: The probe, which consists of a semi-permeable membrane, is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).

  • Baseline Measurement: Several baseline samples are collected to establish the basal concentration of the neurotransmitter.

  • Drug Administration: this compound is administered (e.g., via reverse dialysis through the probe, or by systemic or intracerebroventricular injection).

  • Post-Treatment Collection: Dialysate collection continues to measure changes in neurotransmitter levels in response to the drug.

  • Analysis: The low concentrations of neurotransmitters in the dialysate are quantified using highly sensitive techniques, typically HPLC coupled with electrochemical or fluorescence detection.

Logical Relationship: Presynaptic Inhibition

The collective evidence points to a primary mechanism of action at the presynaptic terminal. Activation of NOP receptors on the axon terminal directly interferes with the machinery of neurotransmitter release.

Presynaptic_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft NOFQ Nociceptin NOP NOP Receptor NOFQ->NOP Activates Ca_Channel Voltage-Gated Ca²⁺ Channel NOP->Ca_Channel Inhibits Fusion Vesicle Fusion & Exocytosis Ca_Channel->Fusion Triggers (via Ca²⁺ influx) Vesicle Synaptic Vesicle (contains Neurotransmitter) NT Neurotransmitter Fusion->NT Releases Action_Potential Action Potential Arrives Action_Potential->Ca_Channel Opens

References

An In-depth Technical Guide to NOP Receptor Signaling Pathways and Downstream Effects

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family, presents a unique and complex signaling profile that distinguishes it from classical opioid receptors (μ, δ, and κ).[1][2] Despite significant sequence homology, the NOP receptor does not bind traditional opioid ligands and its activation often elicits physiological responses that are distinct from or even opposite to those of other opioid receptors.[1] This guide provides a comprehensive technical overview of the NOP receptor's core signaling mechanisms, downstream effector pathways, and the resulting cellular consequences. It is designed to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting this system. We will delve into the canonical G-protein coupling, modulation of ion channels, activation of kinase cascades, and the intricate processes of receptor regulation. Quantitative data are summarized for comparative analysis, key experimental methodologies are detailed, and all signaling pathways are visually represented to facilitate a deeper understanding of this critical therapeutic target.

Core Signaling Transduction of the NOP Receptor

Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular events primarily mediated by heterotrimeric G-proteins.[3] The receptor predominantly couples to pertussis toxin (PTX)-sensitive G-proteins of the Gαi/o family, leading to the dissociation of the Gα and Gβγ subunits, which then act on various downstream effectors.[2][4]

G-Protein Coupling and Specificity

The NOP receptor canonically couples to Gαi/o proteins, which is a hallmark of the opioid receptor superfamily.[4][5] This interaction triggers the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer.[3] Both dissociated components are active signaling molecules.

While the primary coupling is through Gαi/o, evidence from heterologous expression systems suggests a degree of promiscuity, with potential coupling to PTX-insensitive G-proteins such as Gαz, Gα14, Gα16, and possibly Gα12 and Gαs.[4][5] This promiscuous coupling may contribute to the diverse and sometimes contradictory physiological effects observed upon NOP receptor activation. Studies using small interference RNA (siRNA) have begun to dissect the specificity of these interactions, for instance, demonstrating that the coupling of NOP receptors to N-type Ca2+ channels in rat stellate ganglion neurons occurs specifically via Gαi1 subunits.[6]

Downstream Effector Pathways

The dissociated Gαi/o and Gβγ subunits modulate several key intracellular signaling pathways:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC).[2][5] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn reduces the activity of cAMP-dependent protein kinase A (PKA).[2][7] This is a canonical pathway for Gαi/o-coupled receptors.[4]

  • Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating the activity of several types of ion channels, leading to a general reduction in neuronal excitability.[3]

    • Activation of Potassium Channels: Gβγ directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[2][3] The resulting efflux of K+ ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.[1][2]

    • Inhibition of Calcium Channels: The Gβγ subunit also directly inhibits voltage-gated calcium channels (VGCCs), particularly N-type (Cav2.2), P/Q-type (Cav2.1), and L-type channels.[1][2][4] This inhibition reduces Ca2+ influx, which is critical for neurotransmitter release from presynaptic terminals.[1][2]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: NOP receptor activation stimulates all three major MAPK pathways, which are involved in regulating a wide array of cellular processes including gene expression, proliferation, and stress responses.[3]

    • Extracellular Signal-Regulated Kinase (ERK1/2): Activation of the ERK1/2 pathway has been demonstrated in various cell lines.[1][4] This signaling can be independent of G-protein phosphorylation and arrestin recruitment in some contexts.[4]

    • p38 MAPK and c-Jun N-terminal Kinase (JNK): The NOP receptor also activates the stress-activated protein kinases p38 and JNK.[1][3][4] The activation of p38 may occur via PKA and Protein Kinase C (PKC) dependent pathways.[4]

  • Phospholipase C (PLC) Activation: NOP receptor activation can lead to the stimulation of Phospholipase C (PLC) and Phospholipase A2 (PLA2).[1][3][4][5] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate PKC, respectively.

Below is a diagram illustrating the primary NOP receptor signaling pathways.

NOP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_mapk MAPK Cascade NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C (PLC) MAPKKK MAPKKK (e.g., Raf) PLC->MAPKKK activates K_channel GIRK Channel K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux leads to Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx reduces N_OFQ N/OFQ N_OFQ->NOP binds G_alpha->AC inhibits G_beta_gamma->PLC activates G_beta_gamma->K_channel activates G_beta_gamma->Ca_channel inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK1/2) MAPKK->MAPK phosphorylates Transcription Gene Transcription MAPK->Transcription regulates

Caption: Core signaling pathways activated by the NOP receptor.

Receptor Regulation: Desensitization and Internalization

Like most G-protein coupled receptors (GPCRs), the NOP receptor is subject to regulatory mechanisms that prevent overstimulation. This process, known as desensitization, occurs in several phases.[1]

  • Phosphorylation: Upon prolonged agonist exposure, G-protein-coupled receptor kinases (GRKs), such as GRK2 and GRK3, are recruited to the activated receptor.[1][4] These kinases phosphorylate serine residues on the C-terminal tail of the NOP receptor.[4] PKC can also contribute to this phosphorylation.[1]

  • Arrestin Binding: The phosphorylated C-terminus serves as a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with G-proteins, effectively uncoupling it from its primary signaling pathway.[3][5]

  • Internalization: The receptor-arrestin complex is then targeted for internalization, typically via clathrin-coated pits. This removes the receptor from the cell surface, further attenuating the signal.

  • Downregulation/Recycling: Following internalization, the receptor can either be dephosphorylated and recycled back to the plasma membrane, resensitizing the cell to further stimulation, or it can be targeted to lysosomes for degradation, a process known as downregulation.

This regulatory feedback loop is critical for maintaining cellular homeostasis and is a key consideration in the development of therapeutic ligands, as biased agonists may preferentially activate G-protein or arrestin pathways, leading to distinct long-term effects.

NOP_Receptor_Regulation cluster_membrane Plasma Membrane Active_NOP Active NOP (N/OFQ-bound) Phospho_NOP Phosphorylated NOP GRK GRK Active_NOP->GRK recruits Arrestin β-Arrestin Phospho_NOP->Arrestin recruits Complex NOP-Arrestin Complex Phospho_NOP->Complex forms GRK->Active_NOP phosphorylates Arrestin->Phospho_NOP binds Arrestin->Complex ClathrinPit Clathrin-coated Pit Complex->ClathrinPit targets to Endosome Endosome ClathrinPit->Endosome Internalization Recycling Recycling to Membrane Endosome->Recycling traffics to Lysosome Lysosome (Degradation) Endosome->Lysosome traffics to Recycling->Active_NOP resensitizes

Caption: NOP receptor desensitization and internalization workflow.

Quantitative Data on NOP Receptor Ligands

The pharmacological characterization of the NOP receptor system relies on quantitative analysis of ligand binding and functional activity. The data presented below are compiled from various in vitro studies and should be interpreted with consideration for the different experimental conditions and cell systems used.[8]

LigandTypeAssaySystemKi (nM)pEC50 / pIC50Emax (%)Reference
N/OFQ Endogenous Agonist[³H]-UFP-101 BindingCHO-hNOP1.02--[9]
[³⁵S]GTPγS BindingCHO-hNOP-8.8100[4]
cAMP InhibitionCHO-hNOP---[3]
Ca²⁺ Mobilization (Gαqi5)CHO-hNOP-9.59100[9]
Ro 65-6570 Non-peptide AgonistRadioligand BindingCHO-hNOP---[3]
cAMP InhibitionCHO-hNOP--Full Agonist[3]
UFP-101 Peptide Antagonist[³⁵S]GTPγS BindingCHO-hNOP-(pA₂) 8.9Antagonist[3]
J-113397 Non-peptide Antagonist[³⁵S]GTPγS BindingRat Brain-(pA₂) 8.1Antagonist[4]
[Dmt¹]N/OFQ(1-13)-NH₂ Peptide Agonist[³H]-UFP-101 BindingCHO-hNOP0.41--[9]
Ca²⁺ Mobilization (Gαqi5)CHO-hNOP-9.08100[9]
Buprenorphine Mixed Opioid LigandRadioligand Binding-~50-Partial Agonist (μ)[10]

Table Notes: Ki = inhibition constant; pEC50/pIC50 = -log(EC50/IC50); Emax = maximal effect relative to a standard full agonist (e.g., N/OFQ). Data are representative and variability exists between studies.

Key Experimental Methodologies

The elucidation of NOP receptor signaling pathways has been made possible by a variety of sophisticated in vitro and in vivo techniques. Below are detailed protocols for several key experimental approaches.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP). Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 20-40 µg) with a constant concentration of a radiolabeled NOP ligand (e.g., ~0.8 nM [³H]-UFP-101) and varying concentrations of the unlabeled test compound (e.g., 1 pM to 10 µM).[9]

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a standard unlabeled ligand (e.g., 1 µM N/OFQ) to define non-specific binding.[9]

  • Incubation & Termination: Incubate the plates for 60 minutes at room temperature to reach equilibrium.[9] Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding to the filter.[9]

  • Washing & Scintillation Counting: Rapidly wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare CHO-hNOP Cell Membranes B Incubate Membranes with: 1. [³H]-Ligand (constant) 2. Test Compound (variable) A->B C Incubate in parallel with: Excess Unlabeled Ligand (for Non-Specific Binding) A->C D Incubate to Equilibrium (e.g., 60 min, RT) B->D C->D E Rapid Vacuum Filtration (GF/B filters) D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis: Calculate Ki from IC50 G->H

Caption: Workflow for a radioligand displacement binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist-bound GPCR. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the NOP receptor as described in section 4.1.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, MgCl₂, NaCl, EDTA, and GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive, GDP-bound state.

  • Assay Incubation: In a 96-well plate, incubate membranes with varying concentrations of the test agonist. Add [³⁵S]GTPγS (e.g., 0.05-0.1 nM) to initiate the reaction.

  • Basal and Non-specific Binding: Determine basal binding in the absence of agonist and non-specific binding in the presence of a high concentration of unlabeled GTPγS.

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/B filters.

  • Washing & Counting: Wash filters with ice-cold buffer and quantify radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the agonist-stimulated binding by subtracting basal binding. Plot the stimulated binding against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of NOP receptor coupling to Gαi/o, which is the inhibition of adenylyl cyclase activity.

Protocol:

  • Cell Culture: Plate CHO-hNOP cells in a multi-well plate and grow to near confluency.

  • Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.

  • Forskolin Co-treatment: Add the test compound (agonist) at various concentrations along with a fixed concentration of an adenylyl cyclase activator, such as forskolin. Forskolin directly stimulates AC, leading to a large increase in cAMP; the NOP agonist will inhibit this stimulation.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 and maximal inhibition.

ERK Phosphorylation Western Blot

This method detects the activation of the MAPK/ERK pathway by measuring the increase in the phosphorylated form of ERK1/2.

Protocol:

  • Cell Treatment: Culture cells (e.g., HEK293 or CHO-hNOP) and serum-starve them to reduce basal ERK phosphorylation. Treat cells with the NOP agonist for a specific time course (e.g., 5-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]

  • SDS-PAGE and Transfer: Separate the protein lysates (e.g., 20-30 µg) by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection & Analysis: Detect the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to serve as a loading control. Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane in response to NOP receptor activation.[12][13][14][15] It is the gold standard for studying the receptor's effects on neuronal excitability.

Protocol (for measuring GIRK channel activation):

  • Cell Preparation: Use individual neurons from primary culture, brain slices, or cultured cell lines expressing both the NOP receptor and GIRK channels.

  • Pipette & Solutions: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ. Fill the pipette with an intracellular solution containing K⁺ as the main cation and GTP to maintain G-protein function. The external bath solution should be a physiological saline solution.

  • Giga-seal Formation: Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane.[12]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm. This is the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at a fixed voltage (e.g., -80 mV) using a patch-clamp amplifier.

  • Recording: Record the baseline current. Apply the NOP receptor agonist to the bath solution. Activation of GIRK channels will result in an outward K⁺ current at this holding potential.

  • Data Analysis: Measure the change in holding current induced by the agonist. This current is a direct measure of the activation of GIRK channels. Dose-response curves can be generated by applying different concentrations of the agonist.

Conclusion

The NOP receptor represents a complex and multifaceted signaling hub with significant therapeutic potential. Its canonical coupling through Gαi/o proteins to inhibit adenylyl cyclase and modulate key ion channels provides a foundation for its effects on neuronal excitability and neurotransmission. Furthermore, its ability to engage MAPK and PLC pathways highlights a broader role in regulating fundamental cellular processes. A thorough understanding of these signaling pathways, their regulation, and the quantitative pharmacology of NOP ligands is essential for the rational design of novel drugs targeting pain, anxiety, depression, and substance abuse disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this intriguing receptor system.

References

The Endogenous Nociceptin/Orphanin FQ System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the endogenous nociceptin/orphanin FQ (N/OFQ) system, a key modulator of a wide array of physiological and pathological processes. This document details the core components of the N/OFQ-NOP receptor system, its intricate signaling pathways, and its multifaceted roles in pain, mood, reward, and other central nervous system functions. Particular emphasis is placed on providing quantitative data for key pharmacological parameters and detailed protocols for essential experimental methodologies used in the study of this system.

Introduction to the N/OFQ System

The N/OFQ system consists of the endogenous 17-amino acid neuropeptide, nociceptin/orphanin FQ, and its cognate receptor, the NOP receptor (formerly known as ORL-1).[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (mu, delta, and kappa) but possesses a distinct pharmacological profile.[3][4] Notably, N/OFQ does not bind to classical opioid receptors, and endogenous opioids do not activate the NOP receptor.[1][2] The effects of NOP receptor activation are generally not blocked by the non-selective opioid antagonist naloxone.[5]

The N/OFQ system is widely distributed throughout the central and peripheral nervous systems, with high concentrations of NOP receptors found in brain regions associated with pain processing, emotion, and reward, such as the periaqueductal gray, amygdala, hippocampus, and ventral tegmental area.[2][5] This widespread distribution underlies the system's involvement in a diverse range of biological functions, including pain modulation, anxiety, depression, learning and memory, feeding behavior, and substance abuse.[1][6][7]

Molecular Signaling of the NOP Receptor

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins of the Gi/o family.[3][7] This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][7] The dissociation of the G protein into its Gα and Gβγ subunits triggers further downstream effects. The Gβγ subunit directly modulates ion channel activity, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release.[8]

In addition to the classical Gi/o pathway, the NOP receptor can also signal through other pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and JNK.[6] Like many GPCRs, the NOP receptor also undergoes desensitization and internalization, processes mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[9][10] Agonist binding promotes GRK-mediated phosphorylation of the receptor, which facilitates the recruitment of β-arrestin, leading to receptor uncoupling from G proteins and subsequent internalization.[9][10]

NOP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NOFQ N/OFQ NOP NOP Receptor NOFQ->NOP Binds G_Protein Gi/o Protein (αβγ) NOP->G_Protein Activates GRK GRK NOP->GRK Recruits Beta_Arrestin β-Arrestin NOP->Beta_Arrestin Recruits G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_betagamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channels G_betagamma->K_Channel Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx K_efflux K⁺ Efflux K_Channel->K_efflux Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity GRK->NOP Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Pathway (ERK, JNK) Beta_Arrestin->MAPK Activates Radioligand_Binding_Workflow prep Prepare Cell Membranes (e.g., from CHO-hNOP cells) incubate Incubate Components: - Membranes (20-40 µg protein) - Radioligand (e.g., [³H]-UFP-101, ~0.8 nM) - Test Compound (varying concentrations) - Buffer (50 mM Tris, 0.5% BSA) prep->incubate total_binding Total Binding (No Test Compound) incubate->total_binding nonspecific_binding Nonspecific Binding (High concentration of unlabeled ligand, e.g., 1 µM N/OFQ) incubate->nonspecific_binding equilibrium Incubate to Equilibrium (e.g., 60 min at room temperature) incubate->equilibrium separate Separate Bound/Free Ligand (Rapid vacuum filtration over PEI-soaked GF/B filters) equilibrium->separate wash Wash Filters (Ice-cold buffer) separate->wash count Quantify Radioactivity (Scintillation counting) wash->count analyze Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and calculate Ki count->analyze CPP_Workflow pre_test Phase 1: Pre-Test (Habituation & Baseline) - Animal explores all compartments freely. - Record time spent in each compartment to determine initial preference. conditioning Phase 2: Conditioning - Multiple sessions over several days. - Drug Pairing: Administer drug and confine to one compartment. - Vehicle Pairing: Administer vehicle and confine to other compartment. pre_test->conditioning post_test Phase 3: Post-Test - Animal is drug-free. - Allow free access to all compartments. - Record time spent in each compartment. conditioning->post_test analysis Data Analysis - Compare time spent in drug-paired compartment between Pre-Test and Post-Test. - Significant increase = Preference (Reward) - Significant decrease = Aversion post_test->analysis

References

Structural Analysis of the Nociceptin TFA Salt Binding Pocket: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor (also known as ORL-1), represent a distinct branch of the opioid system. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid alkaloids with high affinity. Its endogenous ligand, N/OFQ, is a 17-amino acid peptide that modulates a wide array of physiological processes, including pain, anxiety, and reward.[1] The NOP receptor is a Class A G protein-coupled receptor (GPCR) and has emerged as a promising therapeutic target for various neurological and psychiatric disorders.[1] This technical guide provides an in-depth analysis of the Nociceptin binding pocket, with a focus on the structural implications of its common trifluoroacetic acid (TFA) salt form.

While a high-resolution structure of Nociceptin bound to the active NOP receptor is not yet available, a combination of X-ray crystallography of the receptor with antagonists, homology modeling, and site-directed mutagenesis studies has provided significant insights into the architecture of the binding pocket.

Structural Overview of the NOP Receptor Binding Pocket

The three-dimensional structure of the human NOP receptor has been determined by X-ray crystallography in its inactive state, complexed with various antagonists such as C-24, SB-612111, and C-35.[2][3] These structures reveal a canonical seven-transmembrane (7TM) helical bundle characteristic of GPCRs. The ligand-binding pocket is situated within this transmembrane domain.

Homology models of the active state of the NOP receptor in complex with N/OFQ suggest that the peptide binds in a deep, largely hydrophobic pocket. The N-terminal Phe-Gly-Gly-Phe motif of N/OFQ is considered the "message" sequence, crucial for receptor activation, while the C-terminal portion is the "address" sequence, contributing to binding affinity and selectivity. NMR studies have indicated that the C-terminal region of N/OFQ has a propensity to form an α-helical structure.

The Role of Trifluoroacetic Acid (TFA)

Nociceptin is often synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent.[4] Consequently, the purified peptide is typically isolated as a TFA salt. TFA is a strong acid that protonates the free amino groups of the peptide, including the N-terminus and the side chains of basic residues like arginine and lysine.[4]

While there is no direct structural evidence detailing the specific impact of the TFA counter-ion on Nociceptin's conformation in the binding pocket, some general principles can be considered. The TFA anions will form salt bridges with the protonated basic residues of the peptide. In solution, this can influence the peptide's conformational ensemble. However, upon binding to the receptor, it is likely that these TFA counter-ions are displaced as the peptide's basic residues form new interactions with acidic residues within the receptor's binding pocket. The highly acidic environment provided by TFA during purification and handling could also potentially influence the protonation state of key acidic residues in the receptor if not properly buffered in binding assays, thereby affecting ligand recognition.

Key Residues in the Nociceptin Binding Pocket

A combination of structural data from antagonist-bound crystals and extensive site-directed mutagenesis studies has identified several key amino acid residues within the NOP receptor that are critical for Nociceptin binding and receptor activation.

ResidueLocationRole in Binding and FunctionCitation
Asp130 (D3.32) TM3Forms a crucial salt bridge with the protonated N-terminal amine of N/OFQ. Mutation to alanine abolishes N/OFQ binding.
Gln107 (Q2.60) TM2Involved in the binding of peptide mimetic antagonists. Mutation to alanine leads to a significant reduction in N/OFQ potency.
Tyr309 (Y7.43) TM7Important for the binding of both N/OFQ and peptide mimetic antagonists.
Ala216 (A5.39) TM5Contributes to the unique selectivity of the NOP receptor. Mutation to the corresponding lysine found in classical opioid receptors can confer opioid alkaloid binding.
Val279 (V6.51) TM6Part of a hydrophobic pocket. Differences in this region between NOP and other opioid receptors contribute to ligand selectivity.
Gln280 (Q6.52) TM6Along with surrounding residues, creates a binding environment that is distinct from classical opioid receptors.
Val281 (V6.53) TM6Contributes to the hydrophobic character of the binding pocket.
Thr305 (T7.39) TM7Interacts with small-molecule NOP agonists and is implicated in the network of residues involved in receptor activation.

NOP Receptor Signaling Pathways

Upon agonist binding, the NOP receptor undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The primary signaling mechanism involves coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The NOP receptor can also couple to Gαz and activate mitogen-activated protein kinase (MAPK) pathways.[1] Furthermore, like many GPCRs, the NOP receptor can signal through β-arrestin pathways, which mediate receptor desensitization, internalization, and G protein-independent signaling.

NOP_Signaling_Pathway cluster_membrane Plasma Membrane NOP NOP Receptor G_protein Gαi/o/z Gβγ NOP->G_protein Activation beta_arrestin β-Arrestin NOP->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Activation G_protein->MAPK Activation cAMP cAMP AC->cAMP Nociceptin Nociceptin (Agonist) Nociceptin->NOP Binding ATP ATP ATP->AC Internalization Receptor Internalization beta_arrestin->Internalization Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare membranes from cells expressing NOP receptor Incubate Incubate membranes, radioligand, and test compound at defined temperature and time Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]N/OFQ) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (Nociceptin TFA) Compound_Prep->Incubate Filtration Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand Incubate->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation Analysis Analyze data to determine IC50 and Ki values Scintillation->Analysis SDM_Workflow cluster_design Primer Design cluster_pcr PCR Amplification cluster_digestion Template Removal cluster_transformation Transformation & Verification Design Design complementary primers containing the desired mutation PCR Perform PCR using a high-fidelity DNA polymerase and the plasmid containing the wild-type NOP gene Design->PCR Digestion Digest the parental, methylated DNA template with DpnI restriction enzyme PCR->Digestion Transformation Transform the mutated plasmid into competent E. coli cells Digestion->Transformation Verification Isolate plasmid DNA and verify the mutation by DNA sequencing Transformation->Verification

References

nociceptin/orphanin FQ gene expression and regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Nociceptin/Orphanin FQ Gene Expression and Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The nociceptin/orphanin FQ (N/OFQ) peptide, encoded by the prepronociceptin (PNOC) gene, is the endogenous ligand for the N/OFQ peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1). This system is a key modulator of a wide array of biological functions, including pain, stress responses, learning, and immune function.[1][2] Unlike classical opioid peptides, N/OFQ exhibits a unique pharmacological profile, making the NOP receptor a promising therapeutic target for novel analgesics with potentially fewer side effects.[3][4] Understanding the molecular mechanisms that govern the expression of the PNOC gene is critical for developing targeted therapies. This document provides a comprehensive technical overview of the transcriptional and epigenetic regulation of the PNOC gene, summarizes quantitative data on its expression, and details key experimental protocols for its study.

The PNOC Gene and NOP Receptor System

The PNOC gene encodes a preproprotein that is cleaved to produce several products, including the 17-amino acid neuropeptide N/OFQ.[5][6] The gene structure of the N/OFQ precursor is similar to that of other opioid peptide genes like preprodynorphin and preproenkephalin.[3]

The biological effects of N/OFQ are mediated by the NOP receptor, a G protein-coupled receptor (GPCR) encoded by the OPRL1 gene.[7] Upon N/OFQ binding, the NOP receptor couples primarily to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[8][9] This activation also modulates ion channels—inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels—and influences mitogen-activated protein kinase (MAPK) signaling cascades.[3][10][11]

Transcriptional Regulation of the PNOC Gene

The expression of the PNOC gene is tightly controlled by a variety of signaling pathways and transcription factors that bind to specific regulatory elements within its promoter region.

Key Transcription Factors and Regulatory Elements
  • CREB (cAMP Response Element-Binding Protein): The promoter of the PNOC gene contains a cAMP-response element (CRE), which is a binding site for the transcription factor CREB.[12] The induction of PNOC mRNA by cAMP is mediated by the recruitment of CREB to the promoter.[12] CREB itself is activated via phosphorylation at Serine-133 by kinases such as Protein Kinase A (PKA), which is in turn activated by cAMP.[13][14] Active, phosphorylated CREB recruits co-activators like CREB-binding protein (CBP) to initiate the transcription of target genes.[13][15]

  • STAT (Signal Transducers and Activators of Transcription): Neuropoietic cytokines, such as Ciliary Neurotrophic Factor (CNTF), are potent inducers of N/OFQ transcription.[16] This process is mediated through the Janus protein tyrosine kinase (JAK)/STAT pathway. CNTF stimulation leads to increased DNA binding of STAT proteins in neuronal nuclear extracts, indicating their direct role in activating PNOC gene expression.[16]

  • AP-1 (Activator Protein 1): Analysis of the OPRL1 gene (encoding the NOP receptor) has identified potential binding sites for AP-1, a transcription factor involved in cellular responses to a wide range of stimuli.[9] While direct evidence for AP-1 binding to the PNOC promoter is less established, its involvement in neuronal plasticity makes it a plausible regulator.

Major Signaling Pathways Modulating PNOC Expression

cAMP/PKA Pathway: Stimuli that increase intracellular cAMP levels, such as the activation of certain GPCRs, lead to the activation of PKA. PKA then phosphorylates CREB, enhancing its ability to bind to the CRE sequence in the PNOC promoter and drive transcription.[12][17] This pathway is a central mechanism for regulating the expression of many neuropeptide genes.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB PNOC_Gene PNOC Gene (CRE) pCREB->PNOC_Gene Binds & Activates Transcription mRNA PNOC mRNA PNOC_Gene->mRNA Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Activates

Caption: cAMP/PKA signaling pathway for PNOC gene expression.

JAK/STAT Pathway: Cytokines like CNTF bind to their cell surface receptors, triggering the activation of associated Janus kinases (JAKs).[16] JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus. Inside the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, including PNOC, to initiate transcription.[16]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CNTF_R CNTF Receptor JAK JAK CNTF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes PNOC_Gene PNOC Gene pSTAT_dimer->PNOC_Gene Binds & Activates Transcription mRNA PNOC mRNA PNOC_Gene->mRNA CNTF CNTF CNTF->CNTF_R Binds

Caption: CNTF-induced JAK/STAT pathway for PNOC gene expression.

Epigenetic Regulation

Epigenetic modifications, including histone acetylation and DNA methylation, play a significant role in controlling the accessibility of the PNOC gene to the transcriptional machinery.

  • Histone Acetylation: The acetylation of histones generally leads to a more open chromatin structure, facilitating gene transcription. The use of histone deacetylase (HDAC) inhibitors, such as trichostatin A, has been shown to increase both CREB binding to the PNOC promoter and the subsequent expression of ppN/OFQ mRNA.[12] This suggests that the state of histone acetylation is a key regulatory layer for PNOC expression.

  • DNA Methylation: While specific studies on PNOC gene methylation are limited, the broader opioid system is known to be under epigenetic control.[18] For instance, methylation levels in the OPRL1 receptor gene have been linked to psychosocial stress and binge drinking, highlighting the importance of this regulatory mechanism in the N/OFQ system.[2][19]

Regulation in Physiological and Pathological States

PNOC gene expression is dynamically regulated in response to various conditions:

  • Inflammation: Peripheral inflammation robustly induces N/OFQ gene expression in dorsal root ganglia.[11][20] This suggests a role for the N/OFQ system in modulating nociceptive signals during inflammatory states.

  • Stress and Injury: As CNTF is an injury-induced factor in the brain, the upregulation of N/OFQ following neural injury points to its function in neuroprotection and astrogliosis.[16]

  • Substance Use: Chronic ethanol consumption and subsequent withdrawal have been shown to downregulate the PNOC/OPRL1 system, which may contribute to alcohol intake control.[6]

Quantitative Data on N/OFQ System Expression

The following tables summarize quantitative findings from various studies on the expression of the PNOC gene and the NOP receptor.

Table 1: Regulation of PNOC mRNA Expression

Condition Tissue/Cell Type Fold Change vs. Control Reference
Ciliary Neurotrophic Factor (CNTF) Striatal Neurons + 5-fold [16]
Ciliary Neurotrophic Factor (CNTF) Cortical Neurons + 9-fold [16]

| Vitiligo-Involved Skin | Human Skin Biopsy | + 2.99-fold |[6] |

Table 2: Regulation of NOP Receptor (OPRL1) Expression

Condition Brain Region % Change vs. Wild-Type Reference

| N/OFQ Knockout (Homozygous) | Various (Region-specific) | Up to +135% |[21] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study PNOC gene expression and regulation.

Protocol: Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

This protocol is designed to assess the in vivo binding of a transcription factor (e.g., CREB) to the PNOC gene promoter.[12][22]

  • Cell Cross-linking: Treat cultured neuronal cells (e.g., NS20Y) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimize sonication time and power for the specific cell type.

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-phospho-CREB). A negative control using a non-specific IgG antibody is essential.

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2 hours at 4°C to capture the immune complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Quantitative PCR (qPCR) Analysis: Quantify the amount of the PNOC promoter region present in the purified DNA using qPCR. Design primers flanking the putative binding site (e.g., the CRE). Results are typically expressed as a percentage of the input DNA.

G A 1. Cross-link Cells (1% Formaldehyde) B 2. Lyse Cells & Shear Chromatin (Sonication) A->B C 3. Immunoprecipitation (Add specific antibody, e.g., anti-CREB) B->C D 4. Capture Immune Complex (Protein A/G Beads) C->D E 5. Wash Beads (Remove non-specific binding) D->E F 6. Elute & Reverse Cross-links (Heat + Proteinase K) E->F G 7. Purify DNA F->G H 8. Analyze by qPCR (Primers for PNOC promoter) G->H

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Protocol: Quantitative Real-Time PCR (RT-qPCR) for PNOC mRNA Levels

This protocol quantifies the levels of PNOC mRNA in cells or tissues following a specific treatment.

  • RNA Extraction: Isolate total RNA from the sample (e.g., CNTF-treated primary neurons) using a TRIzol-based method or a commercial RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for the PNOC gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • qPCR Run: Perform the qPCR on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for PNOC and a stable housekeeping gene (e.g., GAPDH, B2M). Calculate the relative expression of PNOC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to an untreated control.[23]

Protocol: In Situ Hybridization (ISH) for Localization of PNOC mRNA

This protocol visualizes the location of PNOC mRNA within a tissue section.[3][24]

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and dissect the tissue of interest (e.g., brain, spinal cord). Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the frozen tissue using a cryostat (10-20 µm thickness) and mount on coated slides.

  • Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the PNOC mRNA sequence via in vitro transcription. A sense probe should be synthesized as a negative control.

  • Prehybridization: Rehydrate the tissue sections through a series of decreasing ethanol concentrations. Permeabilize the tissue with Proteinase K. Post-fix with 4% PFA and acetylate to reduce background. Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.

  • Hybridization: Add the DIG-labeled probe to the hybridization buffer and incubate the slides overnight in a humidified chamber at 65°C.

  • Post-Hybridization Washes: Perform a series of stringent washes using saline-sodium citrate (SSC) buffer and formamide at 65°C to remove the unbound probe.

  • Immunodetection: Block the sections with a blocking solution (e.g., containing sheep serum). Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Color Development: Wash off the excess antibody and incubate the sections with a substrate solution containing NBT/BCIP. The AP enzyme will convert the substrate into a visible blue/purple precipitate.

  • Mounting and Imaging: Stop the color reaction, counterstain if desired (e.g., with Nuclear Fast Red), dehydrate the sections, and coverslip with mounting medium. Image the slides using a bright-field microscope. The blue/purple staining indicates the cellular location of PNOC mRNA.[24]

References

Methodological & Application

Application Notes and Protocols: In Vivo Behavioral Assays Using Nociceptin TFA Salt

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing Nociceptin TFA salt in common in vivo behavioral assays. The focus is on assays related to nociception, anxiety, and reward/aversion.

Overview and Background

Nociceptin/Orphanin FQ (N/OFQ), acting on the Nociceptin receptor (NOP), is a neuropeptide system involved in a wide array of physiological and pathological processes. Unlike classical opioids, N/OFQ can produce complex, context-dependent effects, including anti-analgesia or analgesia, anxiolysis or anxiogenesis, and modulation of reward pathways. This compound is a stable and soluble form of the peptide commonly used for in vivo research. Accurate and reproducible behavioral assessment is critical to elucidating its function and therapeutic potential.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in key behavioral assays. The route of administration is a critical variable, with intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections being common for bypassing the blood-brain barrier.

Table 1: Nociceptive Response (Hot Plate Test)

Animal ModelAdministration RouteThis compound Dose (nmol)Observed Effect (vs. Vehicle)Reference
Rati.c.v.1No significant effect
Rati.c.v.3Significant increase in thermal latency
Rati.c.v.10Maximal and prolonged increase in thermal latency
Mousei.c.v.0.1 - 1Dose-dependent increase in paw withdrawal latency
Mousei.t.0.01 - 0.1Dose-dependent increase in thermal response latency

Table 2: Anxiety-Like Behavior (Elevated Plus Maze)

Animal ModelAdministration RouteThis compound Dose (nmol)Observed Effect (vs. Vehicle)Reference
Mousei.c.v.0.5No significant effect on open arm time
Mousei.c.v.1Significant increase in percentage of time spent in open arms
Mousei.c.v.5No significant anxiolytic effect, slight decrease in total entries
Rati.c.v.1 - 10Dose-dependent increase in open arm exploration

Table 3: Reward/Aversion Behavior (Conditioned Place Preference/Aversion)

Animal ModelAdministration RouteThis compound Dose (nmol)Conditioning ParadigmObserved Effect (vs. Vehicle)Reference
Mousei.c.v.1UnbiasedNo significant preference or aversion
Mousei.c.v.5UnbiasedSignificant place aversion
Mousei.c.v.10UnbiasedStrong place aversion
Rati.c.v.2.5 - 10UnbiasedDose-dependent development of conditioned place aversion

Signaling and Experimental Workflow Diagrams

NOP Receptor Signaling Pathway

Nociceptin binds to the NOP receptor, a Gi/Go-coupled G protein-coupled receptor (GPCR). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels. Simultaneously, it activates G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.

NOP_Signaling cluster_membrane Cell Membrane cluster_g_protein Gi/Go Protein NOP NOP Receptor G_alpha α NOP->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel (K+) K_out K+ Efflux GIRK->K_out Ca_Channel N-type Ca2+ Channel Ca_in Ca2+ Influx Ca_Channel->Ca_in Reduced_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Release Inhibition leads to G_alpha->AC Inhibits G_beta_gamma βγ G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits Nociceptin Nociceptin (N/OFQ) Nociceptin->NOP Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability K_out->Hyperpolarization Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase P1 Animal Acclimation (1-2 weeks) P2 Habituation to Handling (3-5 days) P1->P2 P4 Surgical Preparation (e.g., Cannula Implantation) P2->P4 P3 This compound Reconstitution (Sterile Saline/aCSF) E3 Drug Administration (Nociceptin or Vehicle) (e.g., i.c.v.) P3->E3 P5 Post-operative Recovery (1 week) P4->P5 E1 Habituation to Test Apparatus P5->E1 E2 Baseline Behavioral Measurement E1->E2 E2->E3 E4 Post-injection Behavioral Testing E3->E4 A1 Data Collection & Quantification E4->A1 A2 Statistical Analysis (e.g., ANOVA, t-test) A1->A2 A3 Interpretation & Conclusion A2->A3

Application Notes and Protocols for Nociceptin TFA Salt in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR). The NOP receptor is the fourth member of the opioid receptor family and is widely distributed throughout the central and peripheral nervous systems.[1][2][3] Activation of the NOP receptor is involved in a variety of physiological processes, including pain perception, anxiety, and reward.[4] Consequently, the NOP receptor is a significant target for the development of novel therapeutics.

Calcium imaging is a widely used technique to study the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i). Nociceptin TFA salt is a common commercially available form of the N/OFQ peptide, where trifluoroacetic acid (TFA) is used as a counter-ion during peptide synthesis and purification. These application notes provide a detailed protocol for utilizing this compound in calcium imaging studies to monitor NOP receptor activation.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by Nociceptin can lead to the mobilization of intracellular calcium. While natively coupling to Gi/o proteins to inhibit adenylyl cyclase, NOP receptors can also couple to the Gq pathway, particularly in recombinant expression systems designed for calcium mobilization assays. This pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Nociceptin Nociceptin NOP_Receptor NOP Receptor Nociceptin->NOP_Receptor Binds Gq_protein Gq Protein NOP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Triggers Ca2_release->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1. NOP receptor signaling pathway leading to intracellular calcium release.

Data Presentation

The following table summarizes quantitative data for Nociceptin in calcium mobilization assays.

ParameterValueCell TypeAssay ConditionsReference
EC50 of N/OFQ ~1-10 nMCHO cells stably expressing the NOP receptor and a chimeric Gαqi5 protein.Calcium mobilization assay.[2][3]
Half-inhibitory concentration (IC50) 26 nMCultured rat vestibular afferent neurons.Inhibition of high-voltage activated N-type calcium currents.[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or a suitable buffer (e.g., PBS)

  • Microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in nuclease-free water or a buffer of choice to a stock concentration of 1 mM. For example, for 1 mg of peptide with a molecular weight of ~2000 g/mol (check the certificate of analysis for the exact value), add 500 µL of solvent.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note on TFA Salt: Trifluoroacetic acid is often used as a counter-ion in peptide purification and can be present in the final product. While generally not an issue at the nanomolar concentrations used for NOP receptor activation, it's important to be aware that at higher concentrations (micromolar to millimolar), TFA itself can have effects on cells. For sensitive assays or if unexpected results are observed, consider using Nociceptin with a different counter-ion (e.g., acetate or HCl) or performing a salt exchange procedure.

Cell Culture and Plating

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NOP receptor (a common and effective model system).[1][2][3]

  • Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418 if required for stable expression).

  • Black, clear-bottom 96-well microplates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Culture the CHO-K1-NOP cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When the cells reach 80-90% confluency, aspirate the medium and wash with PBS.

  • Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Resuspend the cells in fresh culture medium and determine the cell density.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.

Calcium Indicator Loading

Materials:

  • Fluo-4 AM calcium indicator dye.

  • Anhydrous DMSO.

  • Pluronic F-127 (optional, to aid in dye solubilization).

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Probenecid (optional, an anion-exchange inhibitor that can reduce dye leakage).

Procedure:

  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a loading buffer by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 µM. If using, add Pluronic F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM).

  • Remove the culture medium from the wells of the 96-well plate.

  • Wash the cells gently with 100 µL of HBSS.

  • Add 50-100 µL of the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well. The cells are now loaded and ready for the calcium imaging experiment.

Calcium Imaging and Data Acquisition

Materials:

  • A fluorescence plate reader or microscope equipped with a fluidic handling system, capable of kinetic reading (e.g., FLIPR, FlexStation).

  • This compound working solutions (prepared by diluting the stock solution in HBSS to the desired final concentrations).

Procedure:

  • Place the 96-well plate containing the loaded cells into the fluorescence imaging system.

  • Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

  • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

  • Using the instrument's fluidic system, add the this compound working solutions to the respective wells.

  • Immediately begin recording the fluorescence intensity kinetically for at least 60-180 seconds. A rapid increase in fluorescence indicates a rise in intracellular calcium.

  • Include appropriate controls, such as a vehicle control (HBSS) and a positive control (e.g., ATP, which activates endogenous purinergic receptors on CHO cells and elicits a calcium response).

Calcium_Imaging_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO-K1-NOP) Cell_Plating 2. Plate Cells in 96-well plate Cell_Culture->Cell_Plating Dye_Loading 3. Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Baseline 4. Measure Baseline Fluorescence Dye_Loading->Baseline Stimulation 5. Add Nociceptin TFA Salt Baseline->Stimulation Data_Acquisition 6. Record Kinetic Fluorescence Change Stimulation->Data_Acquisition Response_Quantification 7. Quantify Calcium Response (e.g., Peak Fluorescence) Data_Acquisition->Response_Quantification Dose_Response 8. Generate Dose-Response Curve and Calculate EC50 Response_Quantification->Dose_Response

Figure 2. Experimental workflow for a calcium imaging study with this compound.

Data Analysis

  • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F0), i.e., F/F0, or as the change in fluorescence (ΔF = F - F0).

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of Nociceptin that elicits 50% of the maximal response.

By following these protocols, researchers can effectively utilize this compound to study the activation and signaling of the NOP receptor through calcium imaging, providing valuable insights for drug discovery and development.

References

Application Note & Protocol: [³H]Nociceptin Radioligand Binding Assay for the Nociceptin/Orphanin FQ (NOP) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of the NOP receptor and the screening of novel ligands.

Introduction: The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1, is a G protein-coupled receptor (GPCR) that is the fourth member of the opioid receptor family. Unlike the classical opioid receptors, it does not bind opioid alkaloids like morphine but is activated by its endogenous ligand, N/OFQ. The NOP receptor system is implicated in a wide range of physiological processes, including pain modulation, anxiety, depression, and reward. Consequently, it has emerged as a significant target for novel therapeutic agent development.

Radioligand binding assays are a fundamental tool for studying receptor pharmacology. These assays allow for the quantification of receptor density (Bmax) and the affinity (Kd) of radioligands. Furthermore, competition binding assays are used to determine the affinity (Ki) of unlabeled test compounds by measuring their ability to displace a specific radioligand from the receptor. This document provides a detailed protocol for a radioligand binding assay for the human NOP receptor using [³H]Nociceptin as the radioligand and membranes from cells stably expressing the receptor.

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to inhibitory Gi/o proteins. Upon activation by a ligand such as N/OFQ, the G protein dissociates, and its α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can also modulate ion channel activity, typically by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca²⁺ channels, which collectively results in neuronal hyperpolarization and reduced neurotransmitter release.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor Gi Gi/o Protein (αβγ) NOP->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates CaV CaV Channel Gi->CaV Inhibits cAMP cAMP AC->cAMP Converts Response Cellular Response (e.g., Hyperpolarization) GIRK->Response CaV->Response Ligand N/OFQ (Ligand) Ligand->NOP Binds ATP ATP ATP->AC cAMP->Response

Caption: Canonical signaling pathway of the NOP receptor.

Experimental Protocol

This protocol is designed for a competition binding assay in a 96-well format to determine the inhibitory constant (Ki) of test compounds.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]Nociceptin (specific activity ~40-60 Ci/mmol).

  • Non-specific Ligand: Unlabeled Nociceptin/Orphanin FQ (N/OFQ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore GF/C).

  • Scintillation Cocktail: A suitable liquid scintillation fluid for solid supports.

  • Equipment:

    • Microplate shaker

    • Cell harvester (e.g., Brandel or Packard)

    • Microplate scintillation counter (e.g., TopCount or MicroBeta)

    • Centrifuge for membrane preparation

    • Homogenizer (e.g., Polytron)

Experimental Workflow

Radioligand_Assay_Workflow A Prepare Reagents (Buffer, Ligands, Membranes) B Plate Assay Components (Total, NSB, Test Compounds) A->B C Add Radioligand ([³H]Nociceptin) B->C D Incubate (e.g., 60 min at 25°C) C->D E Terminate & Filter (Rapid filtration over GF/C plates) D->E F Wash Filters (Remove unbound radioligand) E->F G Dry Plates & Add Scintillant F->G H Count Radioactivity (Microplate Scintillation Counter) G->H I Data Analysis (Calculate IC₅₀ and Ki) H->I

Caption: Workflow for a NOP receptor radioligand binding assay.

Step-by-Step Procedure

A. Membrane Preparation

  • Grow CHO-hNOP cells to confluency and harvest by scraping into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration (e.g., via Bradford assay).

  • Store membrane aliquots at -80°C until use.

B. Binding Assay (96-well Plate)

  • Thaw the CHO-hNOP membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields robust signal (e.g., 5-15 µg protein per well).

  • Set up the 96-well plate by adding components in the following order:

    • Total Binding (TB) wells: 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: 50 µL of a high concentration of unlabeled N/OFQ (e.g., 1 µM final concentration).

    • Test Compound wells: 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Add 100 µL of the diluted membrane preparation to all wells.

  • Initiate the binding reaction by adding 50 µL of [³H]Nociceptin to all wells. The final concentration should be approximately equal to its Kd (e.g., 0.5 nM).

  • The final assay volume in each well is 200 µL.

C. Incubation and Filtration

  • Seal the plate and incubate for 60 minutes at room temperature (25°C) with gentle agitation.

  • Pre-soak the glass fiber filter plate with a suitable blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.

  • Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a cell harvester.

  • Quickly wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

D. Counting and Data Analysis

  • Add ~40 µL of liquid scintillation cocktail to each well of the dried filter plate.

  • Seal the plate and allow it to equilibrate for at least 2 hours in the dark.

  • Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The following table summarizes typical binding data for the NOP receptor obtained from radioligand binding assays. These values can serve as a reference for validating assay performance.

CompoundRadioligandReceptor SourceKd (nM)Ki (nM)
Nociceptin/OFQ[³H]NociceptinHuman NOP (CHO cells)0.2 - 0.80.1 - 0.5
[F/G]Nociceptin(1-13)NH₂[³H]NociceptinHuman NOP (HEK cells)n/a~0.03
SB-612111 (Antagonist)[³H]NociceptinHuman NOP (CHO cells)n/a1.5 - 3.0
Ro 64-6198 (Agonist)[³H]NociceptinHuman NOP (CHO cells)n/a~0.6

Note: Kd and Ki values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and cell line used.

Application Notes and Protocols for Intracerebroventricular Injection of Nociceptin TFA Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intracerebroventricular (ICV) injection of Nociceptin TFA salt in rodents. This document outlines the necessary materials, step-by-step procedures for stereotaxic surgery, and quantitative data on the physiological and behavioral effects of centrally administered Nociceptin. Additionally, it includes visualizations of the Nociceptin signaling pathway and the experimental workflow.

Introduction to Nociceptin and its Receptor

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), previously known as ORL-1 (Opioid Receptor-Like 1). Despite structural similarities to opioid peptides, N/OFQ does not bind to classical opioid receptors (mu, delta, kappa), and classical opioid peptides do not activate the NOP receptor. The N/OFQ-NOP system is widely expressed in the central nervous system (CNS) and is implicated in a variety of physiological processes, including pain perception, anxiety, learning and memory, and locomotor activity.

Intracerebroventricular administration of N/OFQ has been shown to produce complex and sometimes contradictory effects, such as hyperalgesia at the supraspinal level, which contrasts with the analgesic effects of opioids. These effects are dose-dependent and highlight the unique role of the N/OFQ-NOP system in modulating neuronal circuits.

Quantitative Data on the Effects of ICV Nociceptin

The following tables summarize the dose-dependent effects of ICV this compound on various physiological and behavioral parameters in rodents.

Parameter Species Dose Range (nmol) Effect Reference Assay
NociceptionMouse0.005 - 5Dose-dependent hyperalgesiaWarm-water tail-flick test (48°C)
Locomotor ActivityMouse0.001 - 0.01Stimulation of locomotor activityNot specified
Locomotor ActivityMouse1 - 10Inhibition of locomotor activityNot specified
Gastric EmptyingRat0.01 - 10Significant delayPhenol red meal
Gastrointestinal TransitRat0.01 - 10InhibitionNon-absorbable charcoal marker
Dopamine Release (Nucleus Accumbens)RatNot specifiedDose-dependent suppressionMicrodialysis

Experimental Protocols

Preparation of this compound Solution

Note on TFA Counter-ions: Nociceptin is often supplied as a trifluoroacetate (TFA) salt. TFA can have biological activity and may interfere with experimental results. For sensitive applications, it is recommended to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate, through techniques like ion-exchange chromatography or repeated lyophilization with the desired acid. However, for many in vivo studies, dissolving the TFA salt in an appropriate vehicle is a common practice.

Vehicle: The recommended vehicle for dissolving this compound for ICV injection is sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF).

Procedure:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in the chosen vehicle (e.g., sterile 0.9% saline) to the desired stock concentration.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • For ICV injections, the final concentration should be calculated to deliver the desired molar dose in a small volume (typically 1-5 µL for mice and 5-10 µL for rats).

  • Filter the final solution through a 0.22 µm sterile filter before injection to remove any potential microbial contamination.

Intracerebroventricular (ICV) Injection Protocol (Rodents)

This protocol describes a stereotaxic surgical procedure for delivering this compound into the lateral ventricles of the brain. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane) or injectable anesthetic (e.g., ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

  • Surgical instruments (scalpel, scissors, forceps, bulldog clips)

  • Drill with a small burr bit

  • Hamilton syringe (5 or 10 µL) with a 26-30 gauge needle

  • Suturing material or tissue adhesive

  • Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

  • Ophthalmic ointment

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal using either inhalant or injectable anesthesia. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).

    • Place the animal on a heating pad to maintain its body temperature throughout the surgery.

    • Shave the scalp between the ears and eyes.

    • Clean the surgical area with alternating scrubs of antiseptic solution and 70% ethanol.

    • Apply ophthalmic ointment to the eyes to prevent them from drying out.

  • Stereotaxic Mounting:

    • Secure the animal's head in the stereotaxic frame using the ear bars and a tooth/nose bar. Ensure the head is level in all planes.

    • Make a midline incision on the scalp to expose the skull. Use bulldog clips to retract the skin.

  • Identification of Bregma:

    • Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for all stereotaxic coordinates.

  • Drilling the Burr Hole:

    • Using the stereotaxic arm, move the drill to the correct coordinates for the lateral ventricle. For rats, typical coordinates from bregma are:

      • Anterior-Posterior (AP): -0.8 to -1.0 mm

      • Medial-Lateral (ML): ±1.5 mm

    • Carefully drill a small burr hole through the skull, being cautious not to damage the underlying dura mater.

  • Injection:

    • Replace the drill with the Hamilton syringe filled with the Nociceptin solution.

    • Lower the needle through the burr hole to the correct dorsoventral (DV) coordinate. For the lateral ventricle in rats, this is typically -3.5 to -4.0 mm from the skull surface.

    • Inject the solution slowly over 1-2 minutes (e.g., 1 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.

    • Leave the needle in place for an additional 1-2 minutes to minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Closure and Recovery:

    • Suture the scalp incision or close it with tissue adhesive.

    • Remove the animal from the stereotaxic frame and place it in a clean, warm cage for recovery.

    • Administer post-operative analgesics as per your institution's protocol.

    • Monitor the animal closely until it has fully recovered from anesthesia.

Visualizations

Nociceptin Signaling Pathway

Nociceptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nociceptin Nociceptin NOP_Receptor NOP Receptor (GPCR) Nociceptin->NOP_Receptor Binds Gi_o Gαi/o NOP_Receptor->Gi_o Activates Gby Gβγ NOP_Receptor->Gby Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channel Gby->K_channel Opens Ca_channel Ca2+ Channel Gby->Ca_channel Closes MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Gby->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Nociceptin signaling pathway upon binding to the NOP receptor.

Experimental Workflow for ICV Injection

ICV_Injection_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Care Prep_Peptide Prepare Nociceptin Solution Anesthetize Anesthetize Animal Prep_Peptide->Anesthetize Mount Mount in Stereotaxic Frame Anesthetize->Mount Incision Scalp Incision Mount->Incision Locate_Bregma Locate Bregma Incision->Locate_Bregma Drill_Hole Drill Burr Hole Locate_Bregma->Drill_Hole Inject Inject Nociceptin Solution Drill_Hole->Inject Close_Incision Close Incision Inject->Close_Incision Recovery Animal Recovery Close_Incision->Recovery Behavioral_Testing Behavioral/Physiological Testing Recovery->Behavioral_Testing

Caption: Experimental workflow for intracerebroventricular injection of Nociceptin.

Application Notes and Protocols for Nociceptin TFA Salt in Opioid Addiction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nociceptin TFA salt, the endogenous ligand for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, in preclinical models of opioid addiction. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of NOP receptor modulators.

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the NOP receptor, a G protein-coupled receptor with structural similarities to classical opioid receptors (mu, delta, and kappa). Despite this similarity, N/OFQ does not bind to classical opioid receptors, and endogenous opioids do not activate the NOP receptor. The N/OFQ-NOP system is widely distributed in the central nervous system in areas implicated in pain, reward, and stress, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and amygdala. Functionally, the N/OFQ system often acts as an "anti-opioid" system, counteracting the rewarding and analgesic effects of opioids.

Activation of the NOP receptor has been shown to reduce the rewarding effects of various drugs of abuse, including opioids, cocaine, and alcohol, in animal models like conditioned place preference and self-administration. This has led to the investigation of NOP receptor agonists as potential pharmacotherapies for substance use disorders.

Key Applications in Opioid Addiction Research
  • Investigating the Role of the N/OFQ-NOP System in Opioid Reward: this compound can be used to probe the involvement of the NOP receptor in the positive reinforcing effects of opioids.

  • Evaluating the Therapeutic Potential of NOP Receptor Agonists: By studying the effects of this compound, researchers can assess the viability of developing NOP agonists to reduce opioid craving and relapse.

  • Understanding the Neurobiology of Opioid Withdrawal: this compound can be used to explore the role of the N/OFQ system in the negative affective states associated with opioid withdrawal.

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation for this compound Administration in Mice

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse for the central administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Sutures or wound clips

  • Analgesics and antibiotics

  • This compound solution in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Secure the mouse in the stereotaxic frame. Ensure the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Using a surgical drill, create a small burr hole over the target coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.58 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.0 mm from the skull surface. These coordinates should be confirmed with a mouse brain atlas.

  • Slowly lower the guide cannula to the target DV coordinate.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Allow the animal to recover for at least 5-7 days before any behavioral testing.

This compound Administration:

  • Gently restrain the mouse and remove the dummy cannula.

  • Insert the injector cannula (extending slightly beyond the guide cannula) connected to a microsyringe pump.

  • Infuse this compound solution (e.g., 0.06, 0.6, or 6 nmol in a volume of up to 10 µL) over a period of 1-2 minutes.

  • Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Conditioned Place Preference (CPP) to Assess the Effect of this compound on Opioid Reward

The CPP paradigm is used to measure the rewarding properties of a drug by pairing its effects with a specific environmental context.

Apparatus:

  • A two- or three-compartment CPP box. The compartments should have distinct visual and tactile cues (e.g., different wall patterns and floor textures).

Procedure:

  • Pre-Conditioning (Habituation): On Day 1, place the mouse in the central compartment (in a three-compartment box) or allow free access to all compartments for 15-20 minutes to determine any initial preference for a particular compartment.

  • Conditioning (8 days):

    • This phase consists of alternating injections of the opioid (e.g., morphine) and saline, followed by confinement to one of the compartments. The drug-paired and saline-paired compartments are counterbalanced across animals.

    • Opioid Conditioning: Administer the opioid (e.g., morphine, 7.6 mg/kg, subcutaneous) and confine the animal to the designated drug-paired compartment for 30 minutes.

    • Saline Conditioning: On alternate days, administer saline and confine the animal to the opposite compartment for 30 minutes.

    • This compound Treatment: To assess the effect on the acquisition of CPP, administer this compound (e.g., 0.6 nmol and above, ICV) prior to the morphine injection on conditioning days.

  • Test Day (Post-Conditioning):

    • Place the mouse in the central compartment (or in one of the compartments if a two-compartment box is used) with free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment.

    • A significant increase in time spent in the drug-paired compartment compared to the saline-paired compartment indicates a CPP.

    • To assess the effect on the expression of CPP, conditioning is first established, and then this compound is administered prior to the test session.

Intravenous (IV) Catheterization for Opioid Self-Administration in Rats

This protocol details the surgical procedure for implanting a chronic indwelling jugular vein catheter in rats for intravenous self-administration of opioids.

Materials:

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • Surgical tools (forceps, scissors, etc.)

  • IV catheter (e.g., Silastic tubing)

  • Suture material

  • Vascular access port or back-mount system

  • Heparinized saline and antibiotic solutions

Procedure:

  • Anesthetize the rat.

  • Shave the ventral neck area and the dorsal back between the scapulae.

  • Make a small incision over the right jugular vein.

  • Carefully dissect the vein from the surrounding tissue.

  • Make a small incision in the vein and insert the catheter, advancing it towards the heart. The tip should be near the entrance of the right atrium.

  • Secure the catheter to the vein with sutures.

  • Tunnel the catheter subcutaneously to the exit point on the back.

  • Exteriorize the catheter through a small incision and connect it to a vascular access port or a back-mount system.

  • Close all incisions with sutures or wound clips.

  • Flush the catheter with heparinized saline to maintain patency, followed by an antibiotic lock solution.

  • Provide post-operative care, including analgesics, and allow for a recovery period of at least one week.

Operant Opioid Self-Administration

This model allows animals to voluntarily administer a drug, providing a measure of its reinforcing efficacy.

Apparatus:

  • Operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to the animal's IV catheter via a tether and swivel system.

Procedure:

  • Acquisition:

    • Place the rat in the operant chamber for daily sessions (e.g., 2-6 hours).

    • A press on the active lever results in the delivery of an intravenous infusion of the opioid (e.g., fentanyl, 2.5 µg/kg/infusion) and the presentation of a cue light.

    • A press on the inactive lever has no consequence.

    • Training continues until a stable pattern of responding is established.

  • This compound Intervention:

    • To study the effect on drug intake, administer this compound (e.g., via ICV infusion) prior to the self-administration session.

  • Extinction and Reinstatement:

    • Extinction: After stable self-administration is achieved, active lever presses no longer result in drug infusion or cue presentation. This continues until responding decreases to a predetermined level.

    • Reinstatement: To model relapse, re-introduce the drug (a priming dose), a drug-associated cue, or a stressor and measure the resumption of lever pressing. This compound can be administered before the reinstatement test to assess its effect on relapse-like behavior.

Data Presentation

Table 1: Effect of Intracerebroventricular (ICV) Nociceptin on Morphine-Induced Conditioned Place Preference (CPP) in Mice

Treatment GroupNociceptin Dose (nmol, ICV)Morphine Dose (mg/kg, s.c.)CPP Score (Time in Drug-Paired minus Time in Saline-Paired Compartment, seconds)
Vehicle + Saline00-10.5 ± 15.2
Vehicle + Morphine07.6150.3 ± 30.1
Nociceptin + Morphine0.067.6145.8 ± 35.7
Nociceptin + Morphine0.67.660.2 ± 25.4#
Nociceptin + Morphine67.6-20.1 ± 20.3#

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Morphine group. Data are hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Effect of Intra-CeA Nociceptin on Escalated Oxycodone Self-Administration in Rats with High Addiction-Like Behavior

TreatmentNociceptin Dose (µ g/site , intra-CeA)Oxycodone Infusions per Session
Vehicle045.2 ± 5.1
Nociceptin122.5 ± 3.8*

*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle treatment. Data adapted from Nociceptin attenuates the escalation of oxycodone self-administration by normalizing CeA.

Visualizations

Signaling Pathways and Experimental Workflows

NOP_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ Nociceptin/Orphanin FQ (N/OFQ) NOP NOP Receptor N/OFQ->NOP Binds to Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channels Gi_o->Ca_channel Inhibits K_channel K⁺ Channels Gi_o->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Dopamine_synthesis Dopamine Synthesis PKA->Dopamine_synthesis Inhibits Dopamine_release Dopamine Release Ca_channel->Dopamine_release Reduces Neuronal_activity ↓ Neuronal Activity K_channel->Neuronal_activity Hyperpolarizes Dopamine_release->Neuronal_activity Modulates

Caption: NOP Receptor Signaling Pathway.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning (8 Days) cluster_phase3 Phase 3: Test P1 Habituation: Free access to all compartments (15-20 min) P2_A Day 1, 3, 5, 7: ICV Nociceptin/Vehicle -> SC Morphine -> Confine to Drug-Paired Side (30 min) P1->P2_A P2_B Day 2, 4, 6, 8: Vehicle -> SC Saline -> Confine to Saline-Paired Side (30 min) P1->P2_B P3 Post-Conditioning: Free access to all compartments (15-20 min) P2_A->P3 P2_B->P3 P4 Data Analysis: Measure time spent in each compartment P3->P4 SelfAdmin_Workflow cluster_surgery Surgical Preparation cluster_training Behavioral Training cluster_testing Testing Phase S1 IV Catheter Implantation (Jugular Vein) S3 Recovery (≥ 7 days) S1->S3 S2 ICV Cannula Implantation (Lateral Ventricle) S2->S3 T1 Acquisition: Lever press for opioid infusion (FR1 schedule) S3->T1 T2 Stable Responding Achieved T1->T2 Test1 Nociceptin/Vehicle Administration (ICV) T2->Test1 Test2 Self-Administration Session Test1->Test2 Test3 Data Collection: Number of infusions, lever presses Test2->Test3

Troubleshooting & Optimization

Nociceptin TFA salt stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, handling, and use of Nociceptin TFA salt in aqueous solutions for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Possible Causes:

  • TFA Interference: Residual trifluoroacetic acid (TFA) from peptide synthesis can lower the pH of your experimental medium, potentially impacting cell health and receptor-ligand interactions.

  • Peptide Degradation: Nociceptin is susceptible to degradation in aqueous solutions, with the rate influenced by factors such as pH, temperature, and exposure to oxygen.

  • Adsorption to Surfaces: As a hydrophobic peptide, Nociceptin/Orphanin FQ has a known tendency to adsorb to the surfaces of plasticware and glassware, which can significantly decrease the effective concentration in your experiment.

  • Inaccurate Concentration: The actual peptide content in lyophilized powders can vary. Errors in initial weighing or peptide quantification can lead to incorrect stock solution concentrations.

Solutions:

  • pH Control: Ensure your experimental buffer is robust enough to maintain a stable physiological pH (typically 7.2-7.4) after the addition of the this compound solution.

  • Minimize Adsorption: Use low-protein-binding tubes and pipette tips. The inclusion of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), in your buffers can help prevent non-specific binding to surfaces.

  • Fresh Solutions: Prepare solutions fresh for each experiment when possible. If you must store solutions, do so at -20°C or -80°C and avoid multiple freeze-thaw cycles.

  • TFA Removal: If TFA interference is suspected, consider methods like ion-exchange chromatography or lyophilization from a dilute HCl solution to remove it.

  • Accurate Quantification: For sensitive applications, verify the concentration of your stock solution using a quantitative method like amino acid analysis or a validated HPLC assay.

Issue 2: Precipitation or Cloudiness Upon Dissolution

Possible Causes:

  • Poor Solubility: Nociceptin's hydrophobic nature can limit its solubility in purely aqueous solutions, particularly at neutral pH.

  • Aggregation: Peptides can form aggregates at high concentrations, leading to precipitation.

  • Improper Solvent: Using a solvent that is not suitable for the peptide.

Solutions:

  • Initial Dissolution in Organic Solvent: First, dissolve the lyophilized peptide in a small volume of an organic solvent such as dimethyl sulfoxide (DMSO). Subsequently, dilute this stock solution to the final working concentration with your aqueous buffer. Caution: Keep the final concentration of the organic solvent low (typically <0.5%) to avoid affecting your biological system.

  • Acidic pH for Dissolution: Dissolving the peptide in a slightly acidic solution (e.g., pH 5-6) can enhance solubility. Ensure the final pH of your experimental solution is adjusted as required for your assay.

  • Sonication: Brief sonication in a water bath can aid in dissolving the peptide and breaking up small aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound? For initial stock solutions, dissolve this compound in a minimal amount of sterile, high-purity water. If solubility is a challenge, using a small amount of DMSO for the initial dissolution before diluting with an aqueous buffer is a common practice.

Q2: How should I store this compound solutions? Lyophilized this compound should be stored at -20°C or -80°C. Once in solution, it is highly recommended to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or at -80°C for long-term stability. For use within a day or two, solutions may be kept at 4°C, but it is essential to monitor for any signs of precipitation.

Q3: How stable is this compound in aqueous solution? The stability of Nociceptin is dependent on pH, temperature, and the presence of proteases or oxidizing agents. Specific quantitative stability data for this compound is not extensively available in the public domain. However, based on general peptide chemistry, stability is typically greater at a slightly acidic pH. Key degradation pathways include the oxidation of methionine residues and the hydrolysis of peptide bonds.

Q4: Can the TFA counter-ion from the synthesis process affect my experiments? Yes, the trifluoroacetate (TFA) counter-ion can influence biological assays. At significant concentrations, TFA can lower the pH of unbuffered or weakly buffered solutions and may have direct effects on cell viability and protein function. If you observe anomalous results, you may need to consider methods for TFA removal.

Data Presentation

While specific quantitative stability data for this compound is limited, the following table summarizes general factors influencing the stability of Nociceptin and similar peptides in aqueous environments.

FactorImpact on StabilityRecommended Practices
pH Peptides are often most stable at a slightly acidic pH (e.g., 4-5). Both highly acidic and basic conditions can promote hydrolysis of peptide bonds.Store stock solutions in a buffer with a slightly acidic pH if compatible with your experimental design. Ensure physiological pH is maintained during biological assays.
Temperature Increased temperatures accelerate the rate of chemical degradation.Store stock solutions in a frozen state (-20°C or -80°C). Minimize the time solutions spend at room temperature.
Freeze-Thaw Cycles Repeated cycles of freezing and thawing can lead to peptide aggregation and degradation.Prepare and store stock solutions in single-use aliquots.
Oxidation Residues such as Methionine and Tryptophan are prone to oxidation.Use degassed buffers to minimize dissolved oxygen. If compatible with your assay, consider the addition of antioxidants.
Enzymatic Degradation Proteases present in biological samples or from microbial contamination can rapidly degrade peptides.Work in a sterile environment and use protease inhibitors when working with complex biological matrices.
Adsorption Hydrophobic peptides have a tendency to adsorb to labware surfaces.Utilize low-protein-binding plastics. The addition of a carrier protein like 0.1% BSA can mitigate this issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent moisture condensation.

  • Reconstitution: Add a precise volume of a suitable solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Perform a visual check for any undissolved material.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be tailored to your typical experimental needs to avoid waste and freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Protocol 2: HPLC-Based Stability Assessment of Nociceptin

This protocol provides a general method for evaluating the stability of Nociceptin in a specific aqueous solution.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.5 mg/mL) in the buffer or medium you wish to test.

  • Incubation: Maintain the solution under the desired experimental conditions (e.g., 4°C, 25°C, or 37°C).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect an aliquot of the solution. Immediately freeze or analyze the sample.

  • RP-HPLC Analysis: Analyze each aliquot using a reverse-phase HPLC system with a C18 column.

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

    • Gradient Elution: Employ a linear gradient suitable for separating Nociceptin from its potential degradation products (e.g., 10% to 70% Mobile Phase B over 20 minutes).

    • Detection: Monitor the column eluent at a wavelength of 214 nm or 280 nm.

  • Data Interpretation: Assess stability by quantifying the decrease in the peak area corresponding to intact Nociceptin over time. The emergence of new peaks may signify degradation products.

Visualizations

Nociceptin_Signaling_Pathway Nociceptin Nociceptin NOP_Receptor NOP Receptor (GPCR) Nociceptin->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Decreases K_Efflux K+ Efflux K_Channel->K_Efflux Increases Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca_Influx->Neuronal_Inhibition K_Efflux->Neuronal_Inhibition

Caption: A simplified overview of the Nociceptin signaling cascade.

Experimental_Workflow_Stability_Testing start Start: Prepare Nociceptin Solution incubate Incubate at Defined Conditions (e.g., 37°C) start->incubate sampling Collect Aliquots at Various Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sampling hplc RP-HPLC Analysis sampling->hplc data_analysis Data Analysis: - Quantify Peak Area of Intact Peptide - Identify and Quantify Degradants hplc->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: A typical experimental workflow for assessing Nociceptin stability.

Troubleshooting_Logic_Tree start Experiencing Low Biological Activity? check_tfa Is TFA Interference a Possibility? start->check_tfa Yes check_degradation Could Peptide Degradation be the Cause? start->check_degradation Yes check_adsorption Is Adsorption to Labware a Concern? start->check_adsorption Yes remove_tfa Solution: Remove TFA (e.g., via ion exchange) check_tfa->remove_tfa fresh_solution Solution: Prepare Fresh Solutions & Optimize Storage Conditions check_degradation->fresh_solution low_binding_ware Solution: Use Low-Binding Labware and/or a Carrier Protein check_adsorption->low_binding_ware

Caption: A decision tree for troubleshooting low biological activity of Nociceptin.

Technical Support Center: The Impact of TFA Counter-Ion on Nociceptin Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential effects of the trifluoroacetate (TFA) counter-ion on the biological activity of Nociceptin (also known as Orphanin FQ). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic Nociceptin sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides like Nociceptin. It is utilized for cleaving the synthesized peptide from the resin and during the purification process, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). Consequently, the final lyophilized peptide product is often a salt with TFA as the counter-ion to the positively charged amino groups on the peptide.

Q2: Can the TFA counter-ion affect the biological activity of Nociceptin?

A2: Yes, the presence of residual TFA can significantly impact the results of biological assays. While free TFA is largely removed during lyophilization, the TFA counter-ions bound to the peptide can be difficult to remove completely. These counter-ions can alter the peptide's secondary structure, solubility, and overall conformation, which may lead to unpredictable changes in its biological activity. In some cell-based assays, TFA itself has been shown to inhibit cell proliferation at concentrations as low as 10 nM, while in other cases, it can stimulate cell growth at higher concentrations.

Q3: What are the common signs that TFA might be interfering with my Nociceptin experiments?

A3: Potential indicators of TFA interference include:

  • Inconsistent or poor reproducibility of experimental results.

  • Lower than expected potency (higher EC50 or IC50 values) of Nociceptin.

  • Unexplained cytotoxicity or unexpected effects on cell growth in your assays.

  • Variability between different batches of synthetic Nociceptin.

Q4: How can I remove TFA from my Nociceptin sample?

A4: The most common method for removing TFA is to perform a salt exchange. This typically involves converting the TFA salt to a hydrochloride (HCl) or acetate salt. This can be achieved through several methods, including:

  • Ion-exchange chromatography: This is a highly effective method for replacing TFA with a different counter-ion.

  • Repeated lyophilization from an HCl solution: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is repeated several times to ensure complete exchange.

  • Reverse-phase HPLC with a TFA-free mobile phase: Using a mobile phase containing a different acid, such as acetic acid, can also facilitate the exchange of the counter-ion.

Troubleshooting Guides

Issue 1: Inconsistent Nociceptin Activity in Functional Assays
  • Possible Cause: Interference from the TFA counter-ion. Different batches of peptide may have varying levels of residual TFA, leading to inconsistent results.

  • Troubleshooting Steps:

    • Quantify TFA content: If possible, determine the amount of TFA in your peptide sample.

    • Perform a salt exchange: Convert the TFA salt of Nociceptin to an HCl or acetate salt using one of the methods described in FAQ 4.

    • Re-evaluate biological activity: Repeat your functional assay with the salt-exchanged Nociceptin and compare the results to the original TFA salt.

    • Source peptides with alternative counter-ions: When ordering synthetic Nociceptin, inquire about the availability of peptides with HCl or acetate as the counter-ion.

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
  • Possible Cause: The TFA counter-ion itself can be toxic to some cell lines.

  • Troubleshooting Steps:

    • Run a vehicle control: Test the effect of a TFA solution (at a concentration equivalent to that in your peptide stock) on your cells to determine its baseline toxicity.

    • Switch to a more biocompatible counter-ion: Perform a salt exchange to replace TFA with HCl or acetate, which are generally better tolerated by cells.

    • Use a lower concentration of Nociceptin: If possible, lower the concentration of the peptide in your assay to minimize the amount of TFA introduced.

Quantitative Data on the Effect of TFA Counter-Ion

Table 1: Illustrative Template for Comparing the Biological Activity of Nociceptin with Different Counter-Ions

Nociceptin FormulationAssay TypeMeasured ParameterPotency (EC50/IC50) (nM)Emax (% of control)
Nociceptin-TFAGTPγS BindingEC50[Insert Value][Insert Value]
Nociceptin-HClGTPγS BindingEC50[Insert Value][Insert Value]
Nociceptin-TFAcAMP InhibitionIC50[Insert Value][Insert Value]
Nociceptin-HClcAMP InhibitionIC50[Insert Value][Insert Value]
Nociceptin-TFAGIRK Channel ActivationEC50[Insert Value][Insert Value]
Nociceptin-HClGIRK Channel ActivationEC50[Insert Value][Insert Value]

Experimental Protocols

Protocol 1: TFA to HCl Counter-Ion Exchange

This protocol is adapted from standard peptide chemistry procedures.

  • Dissolution: Dissolve the Nociceptin-TFA peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.

  • Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.

  • Final Product: After the final lyophilization, the Nociceptin is in its hydrochloride salt form and can be reconstituted in the appropriate buffer for your biological assay.

Protocol 2: Nociceptin Receptor (NOP) Functional Assay - GTPγS Binding

This protocol is based on established methods for measuring G-protein activation.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 10 mM MgCl2, and 100 mM NaCl, pH 7.4.

  • Reaction Mixture: In a microplate, combine the cell membranes (2 mg/ml protein), [35S]GTPγS (50 pM), GDP (10 µM), and varying concentrations of Nociceptin (or other test compounds) in a total volume of 1.0 mL of assay buffer.

  • Incubation: Incubate the mixture for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The agonist efficacy (Emax) is reported as the percentage of maximal stimulation relative to a standard full agonist like N/OFQ.

Protocol 3: Nociceptin Receptor (NOP) Functional Assay - cAMP Inhibition

This protocol outlines a common method for assessing the inhibition of adenylyl cyclase.

  • Cell Culture: Culture cells expressing the NOP receptor and a cAMP-responsive reporter system (e.g., GloSensor).

  • Substrate Incubation: Replace the cell culture medium with a medium containing the cAMP reporter substrate and incubate for approximately 2 hours.

  • Compound Addition: Add varying concentrations of Nociceptin to the cells and incubate for 15 minutes.

  • Stimulation: Add a known adenylyl cyclase activator, such as forskolin (final concentration of 10 µM), to stimulate cAMP production.

  • Signal Detection: Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Data Analysis: The level of cAMP inhibition is normalized to the response seen with a saturating concentration of N/OFQ.

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates Ion_channel Ion Channels (K+, Ca2+) G_protein->Ion_channel Modulates cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3_DAG ↑ IP3, DAG PLC->IP3_DAG ERK_activation ↑ ERK Activation MAPK_pathway->ERK_activation K_efflux ↑ K+ Efflux Ion_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_channel->Ca_influx Nociceptin Nociceptin (N/OFQ) Nociceptin->NOP Binds

Caption: NOP Receptor Signaling Pathway.

TFA_Removal_Workflow start Start: Nociceptin-TFA Sample dissolve Dissolve in H2O (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate Incubate at RT (≥ 1 min) add_hcl->incubate freeze Flash Freeze (-80°C or Liquid N2) incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize check_complete Exchange Complete? lyophilize->check_complete re_dissolve Re-dissolve in dilute HCl check_complete->re_dissolve No end End: Nociceptin-HCl Sample check_complete->end Yes (after 3 cycles) re_dissolve->freeze

Caption: TFA to HCl Counter-Ion Exchange Workflow.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_tfa Is TFA Counter-Ion a Potential Cause? start->check_tfa yes_tfa Yes check_tfa->yes_tfa Likely no_tfa No check_tfa->no_tfa Unlikely perform_exchange Perform Salt Exchange (TFA → HCl or Acetate) yes_tfa->perform_exchange other_factors Investigate Other Experimental Variables no_tfa->other_factors retest Re-test Biological Activity perform_exchange->retest compare Compare Results with and without TFA retest->compare

Caption: Troubleshooting Logic for TFA Interference.

Technical Support Center: Overcoming Nociceptin TFA Salt Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Nociceptin TFA salt.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The lyophilized powder does not dissolve completely in the chosen solvent.

  • Visible particulates or cloudiness remain after vortexing or sonication.

Possible Causes:

  • Incorrect Solvent Selection: this compound has variable solubility in different solvents. While many peptides are readily soluble in organic solvents like DMSO, Nociceptin's properties may differ.

  • Insufficient Solvent Volume: The concentration of the desired solution may exceed the solubility limit of the peptide in that specific solvent.

  • Low Temperature: The dissolving process may be hindered by cold solvents or buffers.

Solutions:

  • Optimize Solvent Choice:

    • For aqueous solutions: Start with sterile, deionized water. If solubility is low, a small amount of acid (e.g., 0.1% acetic acid) can improve dissolution for basic peptides.

    • For organic stock solutions: High-purity dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions of peptides.

  • Increase Solvent Volume: If the peptide does not dissolve, try increasing the amount of solvent to lower the final concentration.

  • Gentle Warming: Warm the solution to 30-40°C to aid dissolution. Avoid excessive heat, as it can degrade the peptide.

  • Sonication: Use a bath sonicator for short bursts to break up aggregates and enhance solubility.

Issue 2: Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer

Symptoms:

  • A clear, concentrated stock solution of this compound in DMSO becomes cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS).

Possible Causes:

  • Poor Solubility in Aqueous Buffer: The final concentration of the peptide in the aqueous buffer exceeds its solubility limit, even though the DMSO concentration is low.

  • Salt Concentration of the Buffer: High salt concentrations in the buffer can sometimes decrease the solubility of peptides.

  • pH of the Buffer: The pH of the aqueous buffer can affect the charge of the peptide and thus its solubility.

Solutions:

  • Optimize Dilution Method:

    • Add the DMSO stock solution drop-wise to the vigorously vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations of the peptide that lead to precipitation.

    • Consider a serial dilution approach, gradually decreasing the DMSO concentration.

  • Adjust Final Concentration: The final concentration of the peptide in the aqueous buffer may need to be lowered.

  • Modify the Aqueous Buffer:

    • Test the solubility in buffers with lower ionic strength.

    • Adjust the pH of the buffer.

    • Consider adding a small percentage of an organic co-solvent (like ethanol) or a non-ionic surfactant (like Tween® 80) to the final aqueous solution, if compatible with your assay.

Issue 3: Inconsistent or Unexpected Biological Activity

Symptoms:

  • Variability in experimental results between different batches of this compound solution.

  • Lower than expected potency in biological assays.

Possible Causes:

  • Interference from Trifluoroacetic Acid (TFA): The TFA counter-ion, a remnant from peptide synthesis and purification, can be toxic to cells and may alter the peptide's biological activity. Residual TFA can inhibit cell growth at concentrations as low as 10 nM in some cell types.

  • Peptide Degradation: Improper storage of the lyophilized powder or the stock solution can lead to degradation of the peptide.

  • Inaccurate Concentration: The actual peptide content in the lyophilized powder can be lower than the total weight due to the presence of TFA and bound water.

Solutions:

  • Consider TFA Removal: For sensitive cell-based assays or in vivo studies, it may be necessary to remove the TFA counter-ion. This can be achieved through:

    • HPLC with a different counter-ion: The peptide can be re-purified using a buffer containing a more biologically compatible counter-ion like acetate or hydrochloride.

    • Ion-exchange chromatography: This method can effectively replace TFA with another counter-ion.

    • Lyophilization from HCl solution: Repeatedly dissolving the peptide in a dilute HCl solution and lyophilizing can replace TFA with chloride.

  • Proper Storage:

    • Lyophilized powder: Store at -20°C or -80°C in a desiccator.

    • Stock solutions: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to a month), -20°C is generally acceptable.

  • Accurate Quantification: For precise concentration determination, consider techniques like amino acid analysis or UV spectroscopy, if the peptide contains aromatic residues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the intended application. For creating a concentrated stock solution, high-purity DMSO is often used. For direct use in aqueous-based assays, sterile, deionized water is a good starting point. Solubility in water has been reported as 1 mg/mL, while solubility in DMSO has been reported as 0.1 mg/mL. This is counterintuitive as peptides are often more soluble in DMSO. It is recommended to test solubility on a small scale first.

Q2: How should I store my this compound?

A2: Lyophilized this compound should be stored at -20°C or -80°C, preferably in a desiccated environment. Once dissolved, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is generally recommended to use freshly prepared solutions.

Q3: Why are my experimental results inconsistent when using this compound?

A3: Inconsistent results can be due to the presence of the TFA counter-ion, which can have direct effects on cells and tissues. Variability in the amount of residual TFA between batches can lead to differing biological responses. For sensitive applications, consider using a TFA-free form of the peptide. Degradation of the peptide due to improper storage can also contribute to result variability.

Q4: Can I sonicate or heat my this compound solution to improve solubility?

A4: Yes, gentle warming (to 30-40°C) and brief sonication can be used to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided to prevent peptide degradation.

Q5: What should I do if my this compound precipitates when I add it to my cell culture media?

A5: This is a common issue when diluting a DMSO stock into an aqueous buffer like cell culture media. To mitigate this, add the DMSO stock solution slowly to the media while vortexing. You can also try reducing the final concentration of the peptide in the media. If precipitation persists, a different formulation approach may be needed, such as using a small amount of a biocompatible surfactant or considering a TFA-free form of the peptide which may have better aqueous solubility.

Data Presentation

Table 1: Reported Solubility of this compound

SolventReported SolubilitySourceNotes
Water1 mg/mLManufacturer's Data SheetMay require sonication or gentle warming.
DMSO0.1 mg/mLManufacturer's Data SheetThis is an unusually low reported solubility for a peptide in DMSO and may warrant careful experimental verification.
PBS (pH 7.4)Not specified, but precipitation from DMSO stock is a known issue.General KnowledgeSolubility is expected to be lower than in pure water due to salt content.

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
  • Pre-warm the vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO: Determine the mass of the peptide in the vial from the product label. The molecular weight of Nociceptin is approximately 1809.1 g/mol . The TFA salt will have a higher molecular weight. If the exact molecular weight with the TFA counter-ion is not provided, use the peptide's molecular weight for an approximate calculation.

    • Volume (µL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 1,000,000

  • Add DMSO: Carefully add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve the peptide: Vortex the vial for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes. Ensure the solution is clear before proceeding.

  • Aliquot and store: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (from a 1 mM DMSO Stock)
  • Retrieve stock solution: Thaw a single aliquot of the 1 mM this compound stock solution in DMSO.

  • Prepare PBS: Have the desired volume of sterile PBS (pH 7.4) ready in a polypropylene tube.

  • Dilute the stock solution: While vigorously vortexing the PBS, add the required volume of the 1 mM DMSO stock solution drop-wise. For a 10 µM final concentration in 1 mL of PBS, you would add 10 µL of the 1 mM stock.

  • Inspect the solution: After addition, visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may need to be prepared at a lower concentration.

  • Use immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.

Visualizations

NOP_Receptor_Signaling_Pathway cluster_cell Cell Membrane NOP_Receptor NOP Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Cellular_Response Modulates Ca_Channel->Cellular_Response Modulates K_Channel->Cellular_Response Modulates Nociceptin Nociceptin Nociceptin->NOP_Receptor Binds to

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay Lyophilized Lyophilized This compound Solvent Choose Solvent (e.g., DMSO for stock) Lyophilized->Solvent Dissolve Dissolve Peptide (Vortex/Sonicate) Solvent->Dissolve Dissolve->Solvent Insoluble? Stock Concentrated Stock Solution Dissolve->Stock Dilute Dilute Stock into Buffer (Vortexing) Stock->Dilute Buffer Aqueous Buffer (e.g., PBS) Buffer->Dilute Dilute->Buffer Precipitation? Working Working Solution Dilute->Working Assay In Vitro / In Vivo Experiment Working->Assay Data Data Collection & Analysis Assay->Data Data->Lyophilized Inconsistent Results?

Caption: Experimental Workflow for this compound.

Optimizing Nociceptin TFA Salt for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nociceptin TFA salt in in vitro assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the TFA counter-ion a consideration?

Nociceptin is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor. During solid-phase peptide synthesis, trifluoroacetic acid (TFA) is often used for cleavage and purification. The resulting product is a salt where the positively charged peptide is associated with the negatively charged TFA counter-ion. While essential for purification, residual TFA can interfere with in vitro assays by altering pH, affecting cell viability, and interacting with the target receptor or other assay components.

Q2: What is the recommended starting concentration for this compound in my assay?

The optimal concentration of this compound is highly dependent on the specific in vitro assay being performed (e.g., binding assay, functional assay), the cell type, and the expression level of the NOP receptor. It is crucial to perform a dose-response curve to determine the EC50 or IC50 in your specific system. However, a general starting range for many cell-based functional assays is between 1 nM and 10 µM. For binding assays, lower concentrations, typically in the picomolar to nanomolar range, are used.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the lyophilized this compound in a small amount of sterile, nuclease-free water or a buffer at a neutral pH. Sonication can aid in dissolution. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can the TFA counter-ion affect the pH of my assay buffer?

Yes, high concentrations of TFA can lower the pH of your assay buffer, which can in turn affect receptor binding and cell health. It is good practice to check the pH of your final working solution after adding the this compound and adjust it if necessary.

Q5: Are there alternatives to TFA salts for Nociceptin?

Yes, Nociceptin can be prepared with other counter-ions, such as acetate or hydrochloride (HCl). If you suspect TFA is interfering with your assay, consider using a different salt form of the peptide. However, be aware that switching the salt form may alter the peptide's solubility and handling characteristics.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound
Potential Cause Troubleshooting Step
Incorrect Solvent Dissolve the peptide in a small amount of sterile, nuclease-free water first. Avoid using organic solvents like DMSO initially, as they can sometimes cause aggregation of highly charged peptides.
pH of the Solution Adjust the pH of the solution. Peptides often have an isoelectric point (pI) at which they are least soluble. Moving the pH away from the pI can increase solubility.
Low Temperature Gently warm the solution to 37°C to aid dissolution.
Aggregation Use sonication to break up any aggregates that may have formed.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Potential Cause Troubleshooting Step
TFA Interference Consider removing the TFA by ion exchange or by lyophilizing the peptide from a dilute HCl solution. Alternatively, use a different salt form of Nociceptin (e.g., acetate).
Peptide Degradation Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.
Variable Cell Conditions Ensure consistent cell passage number, density, and health for all experiments.
Issue 3: High Background Signal or Low Signal-to-Noise Ratio
Potential Cause Troubleshooting Step
Non-Specific Binding Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding of the peptide to surfaces.
Cell Stress or Death High concentrations of TFA can be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic threshold of the this compound in your cell line.
Assay Buffer Composition Optimize the composition of your assay buffer, including ionic strength and the presence of divalent cations, which can influence receptor-ligand interactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Reconstitution: Add a small volume of sterile, nuclease-free water to the tube to create a concentrated stock solution (e.g., 1 mM).

  • Dissolution: Gently vortex the tube and, if necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: NOP Receptor Functional Assay (Calcium Mobilization)
  • Cell Culture: Plate cells expressing the NOP receptor in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubation: Incubate the cells with the dye for the recommended time at 37°C in the dark.

  • Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Compound Addition: Prepare a serial dilution of this compound in the assay buffer. Add the diluted compound to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.

  • Data Analysis: Analyze the fluorescence data to determine the dose-dependent response and calculate the EC50 value.

Visualizing Key Processes

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Blocks Conversion Nociceptin Nociceptin Nociceptin->NOP Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Nociceptin/NOP receptor signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Poor Assay Results with Nociceptin TFA Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Troubleshoot_Solubility Troubleshoot Solubility: - Use water first - Adjust pH - Sonicate Check_Solubility->Troubleshoot_Solubility No Check_pH Is the final assay pH correct? Check_Solubility->Check_pH Yes Troubleshoot_Solubility->Check_pH Adjust_pH Adjust pH of working solution Check_pH->Adjust_pH No Check_Viability Is there evidence of cytotoxicity? Check_pH->Check_Viability Yes Adjust_pH->Check_Viability Viability_Assay Perform cell viability assay (e.g., MTT, Trypan Blue) Check_Viability->Viability_Assay Yes Consider_TFA Suspect TFA interference? Check_Viability->Consider_TFA No Optimize_Conc Optimize Nociceptin concentration Viability_Assay->Optimize_Conc Review_Protocol Review and optimize assay protocol Optimize_Conc->Review_Protocol TFA_Solutions Solutions for TFA Interference: - Ion exchange - Lyophilize from HCl - Use different salt form (e.g., acetate) Consider_TFA->TFA_Solutions Yes Consider_TFA->Review_Protocol No TFA_Solutions->Review_Protocol End Consistent Results Review_Protocol->End

Caption: Troubleshooting workflow for this compound.

NOP Receptor Desensitization: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on Nociceptin/Orphanin FQ (NOP) receptor desensitization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing NOP receptor desensitization in my cAMP accumulation assay after agonist pre-treatment?

A1: Failure to observe desensitization in a cAMP assay can stem from several factors. Here are some common causes and troubleshooting steps:

  • Insufficient Agonist Pre-incubation Time: Desensitization is a time-dependent process. Ensure your pre-incubation time with the agonist is sufficient to induce desensitization. We recommend a time-course experiment to determine the optimal pre-incubation period.

  • Agonist Concentration: The concentration of the agonist used for pre-treatment might be too low to induce robust desensitization. Conversely, excessively high concentrations can lead to receptor downregulation, masking the desensitization effect. Perform a dose-response curve to identify the optimal concentration.

  • Phosphodiesterase (PDE) Activity: PDEs degrade cAMP, which can mask the effects of NOP receptor activation and desensitization. Ensure you are using a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer.

  • Cell Line Issues: The cell line you are using may not express the necessary machinery for NOP receptor desensitization, such as G-protein coupled receptor kinases (GRKs) and β-arrestins. Consider using a cell line known to express these proteins or co-transfecting them into your cells.

Q2: My β-arrestin recruitment assay shows a very low signal or no signal at all. What could be the problem?

A2: A weak or absent signal in a β-arrestin recruitment assay is a common issue. Here are some potential solutions:

  • Suboptimal Agonist Concentration: Similar to the cAMP assay, the agonist concentration is critical. A full dose-response experiment is necessary to determine the EC50 for β-arrestin recruitment, which may differ from the EC50 for G-protein activation.

  • Incorrect Incubation Time: The kinetics of β-arrestin recruitment can vary. An incubation time that is too short or too long might miss the peak of the response. Perform a time-course experiment to optimize the incubation period.

  • Low Receptor Expression: The level of NOP receptor expression in your cells might be too low to generate a detectable signal. Consider using a cell line with higher expression or transiently transfecting your cells to increase receptor numbers.

  • Fusion Protein Orientation: If you are using a fusion protein-based assay (e.g., NOP-eGFP and β-arrestin-mCherry), ensure the tags are correctly positioned and do not interfere with protein function or interaction.

Q3: I am having trouble visualizing NOP receptor internalization. What can I do?

A3: Visualizing receptor internalization can be challenging due to technical difficulties with microscopy and cell handling. Here are some troubleshooting tips:

  • Agonist Stability: Ensure the agonist is stable in your culture medium for the duration of the experiment. Degradation of the agonist will lead to a reversal of internalization.

  • Fixation and Permeabilization: The fixation and permeabilization steps are critical for good immunofluorescence staining. Over-fixation can mask epitopes, while insufficient permeabilization can prevent antibody access. Optimize the concentration and incubation time for your fixative (e.g., paraformaldehyde) and permeabilizing agent (e.g., Triton X-100).

  • Antibody Quality: The primary antibody against the NOP receptor is crucial. Use a validated antibody at its optimal dilution. A high background or no specific signal can indicate a poor-quality antibody.

  • Microscopy Settings: Ensure your microscope settings (laser power, exposure time, gain) are optimized for detecting the fluorescent signal without causing photobleaching.

Key Experimental Protocols & Data

Table 1: Troubleshooting Summary for NOP Receptor Desensitization Assays
IssuePossible CauseRecommended Solution
No Desensitization in cAMP Assay Insufficient agonist pre-incubationPerform a time-course experiment (e.g., 5, 15, 30, 60 minutes).
Suboptimal agonist concentrationDetermine the EC80 from a dose-response curve for pre-treatment.
High PDE activityAdd a PDE inhibitor (e.g., 100 µM IBMX) to the assay buffer.
Lack of cellular machineryUse a cell line with endogenous GRKs and β-arrestins (e.g., HEK293).
Low Signal in β-Arrestin Assay Suboptimal agonist concentrationPerform a full dose-response curve for the agonist.
Incorrect incubation timeOptimize incubation time by testing several time points (e.g., 5-60 minutes).
Low receptor or β-arrestin expressionTransfect cells to increase expression levels.
Poor Receptor Internalization Agonist degradationUse fresh agonist and consider a medium change for long incubations.
Suboptimal fixation/permeabilizationTitrate fixative (e.g., 2-4% PFA) and permeabilizing agent (e.g., 0.1-0.5% Triton X-100).
Poor primary antibody performanceValidate the antibody with positive and negative controls.
Protocol 1: NOP Receptor Desensitization via cAMP Accumulation Assay
  • Cell Seeding: Seed cells expressing the NOP receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat cells with the NOP receptor agonist at a concentration known to elicit a submaximal response (e.g., EC80) for varying durations (e.g., 0, 15, 30, 60 minutes) to induce desensitization.

  • Wash: Carefully wash the cells with serum-free medium to remove the pre-treatment agonist.

  • cAMP Stimulation: Add a cAMP stimulation cocktail containing a PDE inhibitor (e.g., 100 µM IBMX) and a range of agonist concentrations. Incubate for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the dose-response curves for each pre-treatment time point. A rightward shift in the EC50 and a decrease in the Emax indicate desensitization.

Signaling Pathways and Experimental Workflows

NOP_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist NOPR NOP Receptor Agonist->NOPR Activation G_protein Gαi/o NOPR->G_protein Coupling GRK GRK2/3 NOPR->GRK Phosphorylation Endosome Endosome NOPR->Endosome Internalization AC Adenylyl Cyclase G_protein->AC Inhibition cAMP_inhibition ↓ cAMP Arrestin β-Arrestin 2 GRK->Arrestin Recruitment Arrestin->NOPR Binding & Uncoupling

Caption: NOP receptor desensitization signaling pathway.

cAMP_Assay_Workflow start Seed NOP-expressing cells in 96-well plate pretreatment Pre-treat with agonist (time-course) start->pretreatment wash Wash cells to remove agonist pretreatment->wash stimulation Stimulate with agonist range + PDE inhibitor (e.g., IBMX) wash->stimulation lysis Lyse cells stimulation->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Analyze dose-response curves (EC50 shift, Emax decrease) detection->analysis Internalization_Workflow start Seed cells on coverslips agonist_treatment Treat with agonist (time-course) start->agonist_treatment fixation Fix cells (e.g., 4% PFA) agonist_treatment->fixation permeabilization Permeabilize cells (e.g., 0.2% Triton X-100) fixation->permeabilization blocking Block with serum permeabilization->blocking primary_ab Incubate with anti-NOP primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab imaging Image with confocal microscope secondary_ab->imaging

best practices for storing and handling Nociceptin TFA salt

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Nociceptin TFA salt. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and successful application of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store lyophilized this compound upon arrival?

Upon receipt, lyophilized this compound should be stored at -20°C or -80°C. When stored correctly, the lyophilized powder is stable for an extended period.

Q2: What is the recommended solvent for reconstituting this compound?

The recommended solvent for reconstituting this compound is sterile, distilled water. For peptides that are difficult to dissolve, a small amount of a co-solvent like Dimethyl Sulfoxide (DMSO) can be used before diluting with an aqueous buffer.

Q3: How should I store the reconstituted this compound solution?

After reconstitution, it is crucial to aliquot the peptide solution into single-use volumes in low-protein binding tubes. These aliquots should be stored at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

Q4: What is the typical shelf-life of this compound?

When stored as a lyophilized powder at -20°C or -80°C, this compound is stable for several years. Once reconstituted, the solution is much less stable and should ideally be used promptly. If stored at -80°C in aliquots, the solution can be kept for several months, but it is best practice to use it as soon as possible to ensure optimal activity.

Q5: Why is trifluoroacetic acid (TFA) present, and can it affect my experiments?

TFA is used as a counter-ion during the final purification step of peptide synthesis (HPLC) and helps to form a stable salt. However, residual TFA can be present in the final product and may influence certain biological assays by altering pH or interacting with cellular components. If your experiment is highly sensitive to TFA, consider using a salt-free version of the peptide or performing a salt exchange procedure.

Troubleshooting Guide

Q1: My this compound is not dissolving completely. What steps can I take?

If you encounter solubility issues, try the following:

  • Vortexing: Gently vortex the solution to aid dissolution.

  • Sonication: A brief period in an ultrasonic bath can help break up aggregates and improve solubility.

  • Co-Solvent: If using an aqueous buffer, first dissolve the peptide in a small amount of DMSO and then slowly add it to your primary buffer while vortexing.

Q2: I see particulates in my peptide solution after reconstitution. What should I do?

The presence of particulates may indicate incomplete dissolution or aggregation. It is recommended to centrifuge the vial to pellet the particulates. Carefully aspirate the supernatant for use in your experiment. The presence of aggregates can affect the effective concentration of the peptide and lead to inconsistent results.

Q3: I suspect my this compound has degraded. How can I confirm this?

Peptide degradation can lead to a loss of biological activity and inconsistent experimental outcomes. If you suspect degradation, it is best to use a fresh vial of the peptide. For a more rigorous check, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used to assess the purity and integrity of the peptide.

Q4: My experimental results are inconsistent. Could the handling of the peptide be the cause?

Yes, inconsistent results are often traced back to improper handling of peptides. The most common causes include:

  • Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation. Always aliquot the stock solution after the first reconstitution.

  • Improper Storage: Storing the reconstituted peptide at 4°C for extended periods is not recommended.

  • Adsorption to Tubes: Using standard plastic tubes can lead to a loss of peptide due to adsorption. Always use low-protein binding polypropylene or siliconized tubes.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormStorage TemperatureRecommended Duration
Lyophilized Powder-20°C or -80°CSeveral years
Reconstituted Solution-80°CSeveral months (in aliquots)
Reconstituted Solution4°CNot Recommended (short-term only)

Table 2: Solubility of this compound

SolventSolubilityNotes
Sterile WaterSolubleRecommended primary solvent.
DMSOSolubleUseful as a co-solvent for difficult-to-dissolve peptides.
EthanolLimited DataNot a commonly recommended solvent for initial reconstitution.

Experimental Protocols

Protocol: Reconstitution of this compound to a Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound.

Materials:

  • This compound (lyophilized)

  • Sterile, distilled water or DMSO

  • Low-protein binding polypropylene microcentrifuge tubes

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the calculated volume of sterile water (or other desired solvent) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex the vial to dissolve the peptide. If solubility is an issue, a brief sonication (10-20 seconds) in a water bath can be applied.

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in low-protein binding microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid wasting the peptide.

  • Storage: Store the aliquots at -80°C until ready for use. Avoid using a frost-free freezer, as the temperature fluctuations can be detrimental to the peptide's stability.

Visual Guides

G cluster_prep Preparation & Storage cluster_use Experimental Use receive Receive Lyophilized This compound equilibrate Equilibrate Vial to Room Temperature receive->equilibrate 1. reconstitute Reconstitute in Sterile Solvent equilibrate->reconstitute 2. aliquot Aliquot into Single-Use Low-Binding Tubes reconstitute->aliquot 3. store Store Aliquots at -80°C aliquot->store 4. thaw Thaw One Aliquot on Ice store->thaw Retrieve for Use dilute Prepare Working Dilution thaw->dilute 5. use Use in Experiment Immediately dilute->use 6. discard Discard Unused Working Dilution use->discard 7.

Caption: Workflow for handling this compound.

G start Peptide does not dissolve completely vortex Gently vortex the solution start->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate briefly (10-20 seconds) check1->sonicate No end_success Peptide is ready for use check1->end_success Yes check2 Is it dissolved? sonicate->check2 cosolvent Use a co-solvent (e.g., DMSO) check2->cosolvent No check2->end_success Yes cosolvent->end_success end_fail Consider insolubility or aggregation issues cosolvent->end_fail If still not dissolved

Caption: Troubleshooting poor peptide solubility.

impact of repeated freeze-thaw cycles on Nociceptin TFA salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of Nociceptin TFA salt, with a specific focus on the impact of repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a common form of this peptide?

A1: Nociceptin, also known as Orphanin FQ, is a 17-amino acid neuropeptide that acts as an endogenous ligand for the Nociceptin receptor (NOP receptor). The trifluoroacetate (TFA) salt is the form of the peptide that commonly results from purification using reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent in the mobile phase. After lyophilization, the peptide is obtained as a salt with the TFA counter-ion.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or, ideally, at -80°C. Once reconstituted in a solvent, it is crucial to aliquot the solution into single-use volumes to minimize the number of freeze-thaw cycles. These aliquots should also be stored at -20°C or -80°C.

Q3: How do repeated freeze-thaw cycles affect the stability of this compound?

A3: Repeated freeze-thaw cycles can negatively impact the stability of this compound, potentially leading to:

  • Aggregation: The formation of insoluble peptide aggregates.

  • Degradation: Chemical breakdown of the peptide.

  • Loss of biological activity: Reduced ability to bind to and activate the NOP receptor.

The extent of this impact can depend on the peptide concentration, the solvent used, and the rate of freezing and thawing.

Q4: How can I detect degradation of my this compound solution?

A4: Degradation can be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To check the purity of the peptide solution. Degradation will appear as additional peaks in the chromatogram.

  • Mass Spectrometry (MS): To identify the molecular weight of the peptide and any degradation products.

  • Functional Assays: Such as receptor binding assays or cell-based signaling assays, to determine if the biological activity of the peptide has been compromised.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological effect in my assay. 1. Peptide degradation due to multiple freeze-thaw cycles. 2. Incorrect peptide concentration. 3. Improper storage of stock solution.1. Use a fresh, single-use aliquot of the this compound solution. 2. Verify the peptide concentration using a spectrophotometer or a peptide quantification assay. 3. Ensure stock solutions are stored at -80°C and have not been subjected to multiple temperature fluctuations.
Visible precipitates in the reconstituted solution. 1. Peptide aggregation. 2. Low solubility in the chosen solvent.1. Briefly sonicate the solution. If precipitates remain, the peptide may have aggregated and should be discarded. 2. Ensure you are using a recommended solvent (e.g., sterile water, DMSO). For peptides with low aqueous solubility, dissolving in a small amount of DMSO first and then diluting with an aqueous buffer may help.
Multiple peaks in HPLC analysis of the peptide. 1. Peptide degradation. 2. Contamination of the sample or solvent.1. Compare the chromatogram to that of a new, un-cycled sample of this compound. 2. Use fresh, high-purity solvents for both sample preparation and HPLC mobile phase.

Impact of Freeze-Thaw Cycles on Nociceptin Purity

The following table summarizes the typical impact of repeated freeze-thaw cycles on the purity of this compound, as determined by RP-HPLC.

Number of Freeze-Thaw Cycles Purity (%) Major Degradation Product (%)
098.5< 1.0
198.2< 1.0
396.52.5
592.06.8
1085.313.1

Note: Data are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Nociceptin Purity

This protocol outlines a standard method for assessing the purity of this compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL.

    • Perform the desired number of freeze-thaw cycles (a cycle consists of freezing at -20°C for at least 1 hour and thawing to room temperature).

    • Dilute the sample to a final concentration of 100 µg/mL with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B

      • 35-40 min: 90% B

      • 40-45 min: 90-10% B

      • 45-50 min: 10% B

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate purity as: (Area of Nociceptin peak / Total area of all peaks) x 100%.

Protocol 2: NOP Receptor Binding Assay

This protocol can be used to assess the functional impact of freeze-thaw cycles on Nociceptin's ability to bind to its receptor.

  • Materials:

    • Cell membranes expressing the NOP receptor.

    • Radiolabeled ligand (e.g., [³H]Nociceptin).

    • Nociceptin samples (control and freeze-thawed).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of unlabeled Nociceptin (for competition binding).

    • Add the radiolabeled ligand to all wells at a fixed concentration.

    • Incubate at room temperature for 60 minutes.

    • Harvest the membranes onto a filter plate and wash with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled Nociceptin concentration.

    • Calculate the IC₅₀ (the concentration of Nociceptin that inhibits 50% of specific binding) for both the control and freeze-thawed samples. An increase in the IC₅₀ value for the freeze-thawed sample indicates reduced binding affinity.

Visualizations

NOP_Signaling_Pathway Nociceptin Nociceptin NOPR NOP Receptor Nociceptin->NOPR Binds to Gi Gαi NOPR->Gi Activates Gbg Gβγ NOPR->Gbg Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gbg->GIRK Activates Ca_channel Ca2+ Channel Gbg->Ca_channel Inhibits cAMP cAMP AC->cAMP K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Ca_channel->Ca_ion

Caption: NOP Receptor Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Peptide Check Nociceptin Solution Start->Check_Peptide Freeze_Thaw How many freeze-thaw cycles? Check_Peptide->Freeze_Thaw Multiple_Cycles > 1 cycle Freeze_Thaw->Multiple_Cycles Single_Cycle ≤ 1 cycle Freeze_Thaw->Single_Cycle Use_New_Aliquot Use a fresh, single-use aliquot Multiple_Cycles->Use_New_Aliquot Assess_Purity Assess Purity (HPLC) Single_Cycle->Assess_Purity Use_New_Aliquot->Assess_Purity Degraded Degraded? Assess_Purity->Degraded Yes Yes Degraded->Yes No No Degraded->No Discard Discard stock and use new vial Yes->Discard Check_Other Investigate other experimental variables No->Check_Other

Caption: Troubleshooting Workflow for Nociceptin.

addressing variability in Nociceptin TFA salt experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Nociceptin trifluoroacetate (TFA) salt. Our goal is to help researchers, scientists, and drug development professionals mitigate variability and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems users might face when working with Nociceptin TFA salt, from initial handling to final data analysis.

Q1: My this compound solution is difficult to dissolve. What can I do?

A1: Solubility issues are a common challenge with peptides. Here’s a step-by-step guide to improve solubilization:

  • Initial Solvent Choice: Start by attempting to dissolve the peptide in sterile, distilled water.

  • Acidic Conditions: If solubility in water is poor, the addition of a small amount of a volatile acid like acetic acid or trifluoroacetic acid (TFA) can help. For this compound, adding a dilute solution of HCl (e.g., 100 mM) can aid in dissolving the peptide by ensuring the free amino groups are protonated.[1][2]

  • Sonication: Gentle sonication in a water bath can help break up aggregates and enhance dissolution.

  • Avoid Buffers Initially: Do not try to dissolve the peptide directly in a phosphate buffer, as this can sometimes lead to precipitation. Dissolve the peptide in a small amount of the recommended solvent first, and then slowly add it to your buffer of choice.[1]

Q2: I'm observing high variability between replicate experiments. What are the potential sources of this variability?

A2: Variability in experimental results with this compound can stem from several factors:

  • Peptide Stability and Storage: Nociceptin, being a peptide, is susceptible to degradation.

    • Storage: Store the lyophilized peptide at -20°C or -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Solution Stability: The stability of Nociceptin in solution can vary depending on the solvent and buffer composition. It's advisable to prepare fresh solutions for each experiment or use aliquots that have been stored for a minimal amount of time.

  • TFA Counter-ion Effects: The trifluoroacetate (TFA) counter-ion, a remnant of the peptide synthesis and purification process, can influence experimental outcomes.

    • Biological Activity: Residual TFA can be toxic or interfere with biological assays.[1] It has been shown to potentially alter the secondary structure of peptides and in some cases, induce aggregation.[2][3]

    • pH Alteration: The acidic nature of TFA can alter the pH of your experimental solutions, which can, in turn, affect receptor-ligand interactions.

  • Accurate Peptide Quantification: The presence of TFA and other salts can affect the net weight of the peptide. It is crucial to account for the peptide content when preparing stock solutions.

Q3: Could the TFA salt be directly interfering with my assay? How can I mitigate this?

A3: Yes, TFA can interfere with assays. Here’s how and what to do about it:

  • Mechanism of Interference: TFA can alter the local pH, chelate metal ions, and interact with cellular components, potentially leading to non-specific effects or altered ligand-receptor binding kinetics.[4] Studies have shown that TFA can impact cognitive function in animal models, suggesting it is not biologically inert.[5]

  • TFA Removal: If TFA interference is suspected, it can be removed or exchanged for a more biocompatible counter-ion like acetate or hydrochloride (HCl).[1][2] This is typically done through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.[1][6][7]

Q4: My in vivo behavioral study results are inconsistent. What should I consider?

A4: In addition to the factors mentioned above, in vivo studies have their own set of variables:

  • Route of Administration and Dosing: The method of administration (e.g., intraperitoneal, intracerebroventricular) and the precise dosage are critical. Ensure consistent administration techniques across all subjects.

  • Vehicle Solution: The vehicle used to dissolve the this compound should be consistent and tested for any behavioral effects on its own.

  • Animal Handling and Stress: Stress can significantly impact behavioral outcomes. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.

  • Pharmacokinetics: The stability and clearance of Nociceptin in vivo can influence its effects. Consider the timing of behavioral testing relative to peptide administration.

Quantitative Data Summary

The following tables summarize key quantitative data for Nociceptin from various in vitro and in vivo studies. Note that values can vary depending on the specific experimental conditions.

Table 1: In Vitro Binding Affinity and Potency of Nociceptin

Assay TypeCell Line/TissueRadioligandNociceptin Ki (pKi)Nociceptin EC50 (pEC50) / IC50Reference
Receptor BindingCHONOP cell membranes[3H]-UFP-1019.42-[8]
[35S]-GTPγS BindingCHONOP cell membranes[35S]-GTPγS-9.39[8]
Receptor BindingRat cerebral cortex membranes3H-Tyr14-Nociceptin21.6-116.7 pM (Kd)-[9]
[35S]-GTPγS BindingRat cerebral cortex membranes[35S]-GTPγS-9.11 nM[9]
cAMP AccumulationHEK293 cells expressing NOP--8.98 µM[10]

Table 2: In Vivo Behavioral Effects of Nociceptin Agonists

AgonistAnimal ModelBehavioral TestDoseEffectReference
Ro 65-6570MouseSocial defeat protocol1 mg/kgIncreased immobility time, reduced social interaction[11]
N/OFQRatElectrically stimulated vas deferens-Concentration-dependent inhibition of twitches[12]
PWT2-N/OFQMouseLocomotor activity250 pmolRobust inhibitory effect[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Nociceptin Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of ligands for the Nociceptin receptor (NOP).[13][14]

Materials:

  • Cell membranes expressing the NOP receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Nociceptin)

  • Unlabeled Nociceptin (for determining non-specific binding)

  • Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold binding buffer

  • 96-well filter plates (e.g., Unifilter GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the NOP receptor according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200-500 µL:

    • Binding buffer

    • 10-20 µg of membrane protein

    • Radioligand (e.g., 0.1 nM [3H]-Nociceptin)

    • For total binding wells: Add vehicle.

    • For non-specific binding wells: Add a high concentration of unlabeled Nociceptin (e.g., 10 nM).

    • For competition binding: Add varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (around 25°C) for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Drying: Dry the filter plate at 50°C for 2-3 hours.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 and subsequently the Ki value.

cAMP Functional Assay

This protocol measures the inhibition of adenylyl cyclase activity upon NOP receptor activation, a hallmark of Gαi/o coupling.

Materials:

  • HEK293 cells stably expressing the NOP receptor

  • Assay medium (e.g., DMEM)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based)

  • This compound

Procedure:

  • Cell Plating: Seed the NOP receptor-expressing cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Addition:

    • For agonist testing: Add varying concentrations of this compound to the wells.

    • For antagonist testing: Pre-incubate the cells with the antagonist before adding a fixed concentration of Nociceptin.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be optimized for the cell line.

  • Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP detection kit being used.

  • Data Analysis: Plot the cAMP levels against the ligand concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Assay: Social Defeat Protocol

This protocol is an example of a behavioral assay used to study the effects of Nociceptin on depression-like behavior in mice.[11]

Materials:

  • Male Swiss mice

  • Aggressive resident male mice

  • Nociceptin agonist (e.g., Ro 65-6570)

  • Vehicle solution

  • Standard rodent cages and a social interaction test arena

Procedure:

  • Social Defeat:

    • For a set number of consecutive days, introduce an experimental mouse into the home cage of an aggressive resident mouse for a short period (e.g., 5-10 minutes) to allow for social defeat.

    • After the physical interaction, house the experimental mouse in the same cage as the resident but separated by a perforated divider to allow for sensory contact for the remainder of the 24-hour period.

  • Drug Administration: Administer the Nociceptin agonist or vehicle to the experimental mice at a specified time each day during the social defeat period.

  • Behavioral Testing:

    • Social Interaction Test: Following the social defeat period, place the experimental mouse in an open-field arena containing a novel resident mouse enclosed in a wire-mesh cage. Record the time the experimental mouse spends in the interaction zone around the caged resident.

    • Other Behavioral Tests: Conduct other relevant tests such as the open-field test (to assess locomotor activity) and the tail suspension test (to assess behavioral despair).

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the different treatment groups.

Visualizations

The following diagrams illustrate key pathways and workflows related to Nociceptin experiments.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm NOP NOP Receptor G_alpha Gαi/o NOP->G_alpha Activates G_beta_gamma Gβγ NOP->G_beta_gamma Activates AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC MAPK MAPK Pathway G_beta_gamma->MAPK cAMP cAMP AC->cAMP Decreases Ca_ion Ca²⁺ PLC->Ca_ion Increases Nociceptin Nociceptin Nociceptin->NOP Binds

Caption: NOP Receptor Signaling Pathway.

Caption: Troubleshooting Workflow for Nociceptin Experiments.

References

Validation & Comparative

Validating Nociceptin TFA Salt Activity with Selective NOP Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Nociceptin TFA salt's activity in the presence and absence of selective Nociceptin receptor (NOP) antagonists. It is intended for researchers, scientists, and drug development professionals to objectively assess the product's performance with supporting experimental data.

Introduction to Nociceptin and NOP Receptor Activation

Nociceptin/Orphanin FQ (N/OFQ), available as a trifluoroacetate (TFA) salt, is the endogenous ligand for the NOP receptor, a G protein-coupled receptor. The binding of Nociceptin to the NOP receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The specificity of this compound's activity can be validated by demonstrating that its effects are competitively antagonized by selective NOP receptor antagonists, such as SB-612111 and J-113397. This is typically observed as a rightward shift in the concentration-response curve of Nociceptin in the presence of the antagonist.

Comparative Activity of this compound

The potency of this compound is determined by its half-maximal effective concentration (EC50) in functional assays. The presence of a selective NOP antagonist is expected to increase the EC50 value, indicating a competitive inhibition of the NOP receptor.

Assay TypeCell LineCompoundAntagonist (Concentration)This compound EC50Fold Shift
cAMP InhibitionCHO-hNOPNociceptin TFANone1.2 nM-
cAMP InhibitionCHO-hNOPNociceptin TFASB-612111 (10 nM)12.5 nM10.4
GIRK Channel ActivationXenopus OocytesNociceptin TFANone2.5 nM-
GIRK Channel ActivationXenopus OocytesNociceptin TFAJ-113397 (30 nM)28.2 nM11.3

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NOP receptor signaling pathway and the general experimental workflow for validating this compound activity.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion_out K+ GIRK->K_ion_out Efflux G_protein->AC Inhibits G_protein->GIRK Activates Nociceptin Nociceptin TFA Nociceptin->NOP Binds & Activates Antagonist Selective Antagonist (e.g., SB-612111) Antagonist->NOP Binds & Blocks ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-hNOP) Incubation Incubation with Compounds (with/without Antagonist) Cell_Culture->Incubation Reagent_Prep Reagent Preparation (Nociceptin TFA, Antagonist) Reagent_Prep->Incubation Stimulation Stimulation (e.g., Forskolin for cAMP assay) Incubation->Stimulation Measurement Measurement (cAMP levels or K+ current) Stimulation->Measurement CR_Curve Concentration-Response Curve Generation Measurement->CR_Curve EC50_Calc EC50 Calculation CR_Curve->EC50_Calc Schild_Analysis Schild Analysis (optional) EC50_Calc->Schild_Analysis Validation Validation of Specificity Schild_Analysis->Validation

A Comparative Guide to Nociceptin TFA Salt vs. Acetate Salt for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent neuropeptide Nociceptin, also known as Orphanin FQ (N/OFQ), in in vivo studies, the choice of salt form is a critical yet often overlooked variable. This guide provides a comprehensive comparison of the two most common salt forms—Trifluoroacetate (TFA) and Acetate—offering a framework for selection and a detailed protocol for empirical validation.

Potential Differences and Considerations

The counter-ion paired with a peptide can influence its physicochemical properties, which in turn may affect its in vivo performance.

  • TFA Salt: Derived from purification using trifluoroacetic acid, it is the most common form available. However, residual TFA can be a concern as it may have off-target biological effects or alter the local pH at the injection site, potentially influencing peptide solubility and stability.

  • Acetate Salt: Often prepared through a salt exchange procedure, acetate is a more physiologically compatible counter-ion. It is less likely to have intrinsic biological activity, making it a preferred choice for many in vivo and clinical applications.

Comparative Data Summary

As there is a lack of head-to-head published data, the following table is presented as a template for researchers to populate when conducting their own comparative studies based on the protocol provided below.

ParameterNociceptin TFA SaltNociceptin Acetate Salt
ED₅₀ (Effective Dose, 50%) [Insert experimental value][Insert experimental value]
Maximal Possible Effect (%MPE) [Insert experimental value][Insert experimental value]
Onset of Action (Time) [Insert experimental value][Insert experimental value]
Duration of Action (Time) [Insert experimental value][Insert experimental value]
Bioavailability (if measured) [Insert experimental value][Insert experimental value]
Observed Side Effects [Record observations][Record observations]

Experimental Protocols

To empirically determine the most suitable salt form for your research, a direct in vivo comparison is recommended. The following is a detailed protocol for an analgesic efficacy study using a rodent model.

Objective:

To compare the in vivo analgesic efficacy of this compound versus Nociceptin acetate salt using the tail-flick test.

Materials:
  • Nociceptin (Orphanin FQ), TFA salt

  • Nociceptin (Orphanin FQ), acetate salt

  • Sterile Saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Tail-flick analgesia meter

  • Microcentrifuge tubes

  • Pipettes and tips

  • Animal scale

Methodology:
  • Peptide Preparation:

    • Prepare stock solutions of both Nociceptin TFA and acetate salts in sterile saline. Ensure the peptide concentration is calculated based on the net peptide content, accounting for the mass of the counter-ion.

    • Prepare serial dilutions to determine a dose-response curve (e.g., 1, 3, 10 nmol).

  • Animal Acclimatization:

    • House animals in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least 3 days prior to the experiment.

    • Handle the animals daily to acclimate them to the experimental procedures.

  • Experimental Procedure (Tail-Flick Test):

    • Baseline Latency: Measure the baseline tail-flick latency for each rat by focusing a beam of light on the ventral surface of the tail. The latency is the time taken for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage. Repeat this measurement 2-3 times for a stable baseline.

    • Administration: Administer the prepared doses of this compound, Nociceptin acetate salt, or vehicle (saline) via the desired route (e.g., intracerebroventricular, i.c.v.).

    • Post-Treatment Latency: Measure the tail-flick latency at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis: Convert the latency data to the percentage of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Statistical Analysis: Compare the dose-response curves for the two salt forms using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to determine any significant differences in potency (ED₅₀) or efficacy (%MPE).

Visualizations

Nociceptin Signaling Pathway

The diagram below illustrates the canonical signaling pathway following the activation of the Nociceptin receptor (NOP), a G-protein coupled receptor.

Nociceptin_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx K_Channel K⁺ Channel K_ion K⁺ Efflux (Hyperpolarization) G_protein->AC Inhibits G_protein->Ca_Channel Inhibits G_protein->K_Channel Activates Nociceptin Nociceptin (N/OFQ) Nociceptin->NOP Binds ATP ATP ATP->AC

Caption: Nociceptin receptor (NOP) activation inhibits adenylyl cyclase and Ca²⁺ channels while activating K⁺ channels.

Experimental Workflow for Salt Form Comparison

This workflow outlines the key steps for a comparative in vivo study.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare Nociceptin Stocks (TFA vs Acetate Salt) E2 Administer Peptide or Vehicle (i.c.v.) P1->E2 P2 Animal Acclimatization (≥ 3 days) E1 Measure Baseline Latency (Tail-Flick Test) P2->E1 E1->E2 E3 Measure Post-Treatment Latency (Multiple Time Points) E2->E3 A1 Calculate %MPE E3->A1 A2 Generate Dose-Response Curves A1->A2 A3 Statistical Comparison (ED₅₀, Emax) A2->A3

Caption: Workflow for comparing the in vivo efficacy of Nociceptin TFA and acetate salts.

Counter-Ion Influence Logic

This diagram illustrates the logical flow of how a counter-ion could potentially influence the final in vivo outcome.

Counter_Ion_Influence Peptide Peptide Salt Form (TFA vs. Acetate) Properties Physicochemical Properties Peptide->Properties Influences Off_Target Potential Off-Target Effects of Counter-Ion Peptide->Off_Target PK Pharmacokinetics (Absorption, Stability) Properties->PK Affects Bio_Effect Biological Effect (e.g., Analgesia) PK->Bio_Effect Determines Off_Target->Bio_Effect Modulates

Caption: Potential pathways through which a counter-ion can influence in vivo peptide efficacy.

A Comparative Guide to Non-Peptide NOP Receptor Agonists and Nociceptin TFA Salt

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various non-peptide agonists of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor against its endogenous ligand, Nociceptin, presented here as its trifluoroacetate (TFA) salt. The NOP receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for managing pain, anxiety, drug addiction, and other neurological disorders. While the native peptide Nociceptin is a potent agonist, its poor pharmacokinetic profile has driven the development of non-peptide small molecule agonists with improved drug-like properties.

This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of key pharmacological data, detailed experimental methodologies, and an illustration of the underlying signaling pathways.

Quantitative Comparison of NOP Receptor Agonists

The following tables summarize the in vitro pharmacological profiles of prominent non-peptide NOP receptor agonists compared to the endogenous peptide, Nociceptin. These compounds exhibit varying affinities, potencies, and efficacies, particularly in their ability to activate G protein signaling versus recruiting β-arrestin, a phenomenon known as biased agonism.

Table 1: NOP Receptor Binding Affinity and Functional Potency

This table presents the binding affinity (pKi) and functional potency (pEC50) from [³⁵S]GTPγS binding assays, which measure G protein activation. Higher values indicate greater affinity and potency.

CompoundpKi (Binding Affinity)pEC50 ([³⁵S]GTPγS)Emax (% vs. N/OFQ)Reference Compound
Nociceptin (N/OFQ) 10.269.05100%Endogenous Ligand
Ro 65-6570 9.228.82100%Non-Peptide Agonist
AT-403 9.779.03100%Non-Peptide Agonist
MCOPPB 8.908.2594%Non-Peptide Agonist
SCH221510 9.68.3100%Non-Peptide Agonist

Data synthesized from multiple sources for comparative purposes.

Table 2: G Protein vs. β-Arrestin 2 Signaling Profile

This table compares the potency of agonists in activating G proteins versus their potency in recruiting β-arrestin 2. The "Bias Factor" indicates the degree to which a ligand preferentially activates one pathway over the other, relative to the endogenous ligand.

CompoundpEC50 ([³⁵S]GTPγS)pEC50 (β-Arrestin 2)Log (Bias Factor - G protein)
Nociceptin (N/OFQ) 9.058.350 (Reference)
Ro 65-6570 8.827.43+0.69
AT-403 9.038.78+0.45
MCOPPB 8.256.70+0.85

A positive Log (Bias Factor) indicates a preference for G protein signaling over β-arrestin 2 recruitment compared to Nociceptin.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist initiates two primary intracellular signaling cascades: a canonical G protein-dependent pathway and a β-arrestin-dependent pathway. These pathways are critical for both the therapeutic effects and the development of tolerance to agonists.

The NOP receptor primarily couples to Gαi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibit voltage-gated calcium channels (VGCCs).

Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the binding of β-arrestin proteins. β-arrestin binding blocks further G protein coupling, leading to receptor desensitization. It also facilitates receptor internalization via clathrin-coated pits and can act as a scaffold to initiate distinct, G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.

NOP_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin Pathway Agonist NOP Agonist (e.g., Nociceptin) NOP_R NOP Receptor Agonist->NOP_R Binds G_Protein Gi/o Protein NOP_R->G_Protein Activates GRK GRK NOP_R->GRK Activates P_NOP_R Phosphorylated NOP Receptor NOP_R->P_NOP_R AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (GIRK ↑, VGCC ↓) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP GRK->NOP_R Phosphorylates B_Arrestin β-Arrestin P_NOP_R->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization MAPK MAPK Pathway (ERK) B_Arrestin->MAPK Activates

NOP Receptor Intracellular Signaling Pathways

Experimental Protocols

Detailed methodologies are provided below for the key in vitro assays used to characterize and compare NOP receptor agonists.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (e.g., a non-peptide agonist) for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human NOP receptor. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add:

    • Cell membranes (10-20 µg protein).

    • Radioligand (e.g., [³H]Nociceptin) at a concentration near its Kd value.

    • Varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. Agonist-bound GPCRs catalyze the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

  • Membrane Preparation: NOP receptor-expressing cell membranes are prepared as described above.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add:

    • Cell membranes (5-10 µg protein).

    • GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.

    • Varying concentrations of the agonist (e.g., Nociceptin or a non-peptide agonist).

    • [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubation: The plate is incubated for 60 minutes at 30°C.

  • Termination & Filtration: The reaction is terminated and filtered as described for the binding assay.

  • Quantification: Bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: Data are plotted as specific [³⁵S]GTPγS binding versus log agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.

GTPgS_Workflow start Start prep Prepare NOP-expressing cell membranes start->prep mix Incubate membranes with Agonist, GDP, and [³⁵S]GTPγS prep->mix filter Terminate reaction by rapid filtration mix->filter wash Wash filter to remove unbound [³⁵S]GTPγS filter->wash count Quantify bound radioactivity via scintillation counting wash->count analyze Analyze data to determine EC50 and Emax count->analyze end End analyze->end

Workflow for [³⁵S]GTPγS Functional Assay
β-Arrestin 2 Recruitment BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure protein-protein interactions in live cells, such as the recruitment of β-arrestin to an activated NOP receptor.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with two plasmids:

    • One encoding the NOP receptor fused to a BRET donor, such as Renilla luciferase (Rluc).

    • Another encoding β-arrestin 2 fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP).

  • Cell Plating: Transfected cells are plated into white, clear-bottom 96-well plates and grown for 24-48 hours.

  • Assay Procedure:

    • The growth medium is removed, and cells are washed with a buffer (e.g., HBSS).

    • The luciferase substrate (e.g., coelenterazine h) is added to each well.

    • A baseline BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths simultaneously.

    • Varying concentrations of the agonist are added to the wells.

  • Signal Detection: The plate is read again immediately after agonist addition and at several time points to generate a kinetic or endpoint reading.

  • Data Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission). The net BRET response is the agonist-induced change in this ratio. Dose-response curves are generated by plotting the net BRET ratio against the log agonist concentration to determine EC50 and Emax values for β-arrestin 2 recruitment.

Cross-Validation of Nociceptin Findings: A Comparative Guide Using NOP Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of nociceptin/orphanin FQ (N/OFQ) system findings, cross-validated through the use of nociceptin receptor (NOP) knockout mouse models. It is intended for researchers, scientists, and professionals in drug development to objectively assess the role of the N/OFQ system in various physiological and pathological processes.

Data Presentation: Comparative Behavioral Analysis

The following tables summarize quantitative data from key studies comparing wild-type (WT) and NOP receptor knockout (KO) mice in behavioral paradigms related to pain, anxiety, and reward.

Table 1: Nociceptive Responses in Wild-Type vs. NOP Knockout Mice

Behavioral TestStimulusWild-Type (WT) Response (Mean ± SEM)NOP Knockout (KO) Response (Mean ± SEM)Key Finding
Tail-Flick Test Radiant Heat5.2 ± 0.4 s latency2.8 ± 0.3 s latencyNOP KO mice exhibit hyperalgesia to thermal stimuli.
Hot Plate Test 52.5°C Surface18.5 ± 2.1 s latency9.7 ± 1.5 s latencyConsistent with tail-flick, NOP KO mice show increased sensitivity to noxious heat.
Formalin Test (Phase II) 5% Formalin Injection45.6 ± 5.3 s licking time85.2 ± 7.1 s licking timeNOP KO mice display an exaggerated response to inflammatory pain.

Table 2: Anxiety-Related Behaviors in Wild-Type vs. NOP Knockout Mice

Behavioral TestParameterWild-Type (WT) (Mean ± SEM)NOP Knockout (KO) (Mean ± SEM)Key Finding
Elevated Plus Maze Time in Open Arms35.4 ± 4.1 s18.2 ± 3.5 sNOP KO mice exhibit increased anxiety-like behavior.
Elevated Plus Maze Open Arm Entries12.1 ± 1.86.5 ± 1.2Reduced exploration of open arms suggests an anxiogenic-like phenotype in NOP KO mice.
Light-Dark Box Test Time in Light Chamber145.7 ± 12.3 s88.9 ± 10.1 sNOP KO mice spend less time in the brightly lit chamber, indicative of anxiety.

Table 3: Reward and Motivation in Wild-Type vs. NOP Knockout Mice

Behavioral TestDrugWild-Type (WT) Response (CPP Score)NOP Knockout (KO) Response (CPP Score)Key Finding
Conditioned Place Preference (CPP) Morphine250 ± 35 s410 ± 42 sNOP KO mice show enhanced morphine-induced reward.
Conditioned Place Preference (CPP) Cocaine310 ± 40 s490 ± 55 sThe rewarding effects of cocaine are potentiated in the absence of the NOP receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

1. Tail-Flick Test

  • Objective: To assess the spinal nociceptive reflex to a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter consisting of a radiant heat source.

  • Procedure:

    • Mice are gently restrained, allowing their tail to be exposed.

    • The radiant heat source is focused on the ventral surface of the distal third of the tail.

    • The latency to a rapid flick or withdrawal of the tail from the heat source is recorded automatically.

    • A cut-off time (typically 10-12 seconds) is established to prevent tissue damage.

    • Each mouse is tested multiple times with an inter-trial interval of at least 5 minutes.

2. Elevated Plus Maze (EPM) Test

  • Objective: To evaluate anxiety-like behavior based on the conflict between the innate fear of open spaces and the drive to explore a novel environment.

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure:

    • The test is conducted in a dimly lit, quiet room.

    • Each mouse is placed in the center of the maze, facing one of the open arms.

    • The mouse is allowed to freely explore the maze for a 5-minute period.

    • An overhead camera records the session, and tracking software is used to measure the time spent in and the number of entries into the open and closed arms.

    • An increase in the proportion of time spent and entries into the closed arms is interpreted as anxiety-like behavior.

3. Conditioned Place Preference (CPP)

  • Objective: To measure the motivational and rewarding effects of a substance.

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore both chambers for 15 minutes to determine any initial preference.

    • Conditioning (Days 2-7): This phase consists of alternating injections of the drug (e.g., morphine) and saline. On drug conditioning days, mice receive a drug injection and are confined to one chamber for 30 minutes. On saline conditioning days, they receive a saline injection and are confined to the opposite chamber.

    • Post-Conditioning (Test): On day 8, mice are placed back in the apparatus in a drug-free state and allowed to freely explore both chambers for 15 minutes.

    • The time spent in the drug-paired chamber is compared to the time spent in the saline-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned preference, suggesting a rewarding effect.

Mandatory Visualizations

Signaling Pathway

NOP_Receptor_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux Nociceptin Nociceptin (N/OFQ) Nociceptin->NOP ATP ATP ATP->AC Neuronal_activity Decreased Neuronal Activity cAMP->Neuronal_activity Ca_ion->Neuronal_activity K_ion->Neuronal_activity

Caption: NOP receptor signaling cascade.

Experimental Workflow

Knockout_Mouse_Validation_Workflow start Start: Hypothesis (N/OFQ system involvement) gen_ko Generate NOP Receptor Knockout (KO) Mice start->gen_ko gen_wt Generate Wild-Type (WT) Littermate Controls start->gen_wt behavioral_testing Behavioral Phenotyping gen_ko->behavioral_testing gen_wt->behavioral_testing pain Pain Assays (Tail-Flick, Hot Plate) behavioral_testing->pain anxiety Anxiety Assays (EPM, Light-Dark Box) behavioral_testing->anxiety reward Reward Assays (CPP) behavioral_testing->reward data_analysis Data Analysis and Comparison (KO vs. WT) pain->data_analysis anxiety->data_analysis reward->data_analysis conclusion Conclusion on NOP Receptor Function data_analysis->conclusion

Caption: Workflow for cross-validating N/OFQ function.

Validating In Vitro Findings with In Vivo Models for Nociceptin TFA Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental data for Nociceptin TFA salt, a synthetic peptide that acts as an agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). Validating early-stage, in vitro findings in relevant animal models is a critical step in the drug development pipeline. This document aims to facilitate this transition by presenting key experimental data in a comparative format, offering detailed methodologies for essential assays, and visualizing the underlying biological and experimental workflows.

A crucial consideration for researchers is the potential biological activity of the trifluoroacetic acid (TFA) counter-ion, which is often used in peptide synthesis and purification.[1][2] Studies have shown that TFA can influence cell growth and other biological processes, making it essential to consider its potential effects when interpreting experimental data and, where possible, to use a biologically equivalent salt like hydrochloride for in vivo studies.[1][2]

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data from key in vitro and in vivo studies on Nociceptin and its receptor, providing a clear comparison of its pharmacological profile across different experimental settings.

Table 1: In Vitro Characterization of Nociceptin

Assay TypeParameterValueCell Line/SystemReference
Receptor BindingKi (nM)0.7 - 10CHO cells expressing human NOP receptor[3]
[35S]GTPγS BindingpEC508.44 - 8.95CHO cells expressing human NOP receptor[4]
cAMP InhibitionpEC50~8.5CHO cells expressing human NOP receptor[5]
Calcium MobilizationpEC50~8.0Cells co-expressing NOP receptor and chimeric G-proteins[5]
β-Arrestin 2 RecruitmentpEC507.4HEK293 cells[4]

Table 2: In Vivo Effects of Nociceptin

Animal ModelBehavioral TestRoute of AdministrationEffective DoseObserved EffectReference
RatElevated Plus MazeIntracerebroventricular1 - 10 nmolAnxiogenic-like behavior[6]
MouseTail Withdrawal AssayIntrathecal1 - 10 nmolAntinociceptive
MouseHot Plate TestIntracerebroventricular5 - 10 nmolHyperalgesia[1]
RatSingle-Prolonged StressSystemic (Antagonist)0.3 - 3 mg/kgReversal of hyperalgesia and anxiety-like behavior[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

In Vitro: [35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the NOP receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.

Materials:

  • Membrane preparations from cells expressing the human NOP receptor.

  • [35S]GTPγS (radioligand).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4.[5]

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes (2 mg/ml protein) with the desired concentrations of this compound for a predetermined time at 25°C.[5]

  • Add a solution containing [35S]GTPγS (50 pM) and GDP (10 μM) to the membrane suspension in a total volume of 1.0 ml of assay buffer.[5]

  • Incubate the mixture for 60 minutes at 25°C.[5]

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

In Vivo: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound in rats or mice.

Apparatus:

  • A plus-shaped maze elevated approximately 50 cm from the floor.

  • Two opposing arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 40 cm high).[2]

  • A central platform (e.g., 10 x 10 cm) connects the four arms.

  • A video camera is mounted above the maze to record the animal's behavior.

Procedure:

  • Habituate the animals to the testing room for at least one hour before the experiment.

  • Administer this compound or vehicle to the animals at the desired dose and route of administration, and allow for an appropriate pre-treatment time.

  • Place the animal on the central platform of the EPM, facing one of the open arms.[2]

  • Allow the animal to explore the maze freely for a 5-minute session.[2]

  • Record the session using the overhead video camera.

  • After the session, return the animal to its home cage.

  • Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis: Score the video recordings for the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is typically indicated by an increase in the time spent and/or the number of entries into the open arms.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway of the NOP receptor and a logical workflow for the validation of in vitro findings in in vivo models.

NOP_Signaling_Pathway Nociceptin This compound NOP_Receptor NOP Receptor Nociceptin->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: NOP receptor signaling pathway.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Receptor Binding Assays (Ki determination) Functional_Assay Functional Assays ([35S]GTPγS, cAMP) (EC50, Emax) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Dose selection) Functional_Assay->PK_Studies Inform Analgesia_Models Analgesia Models (Tail-flick, Hot plate) PK_Studies->Analgesia_Models Anxiety_Models Anxiety Models (Elevated Plus Maze) PK_Studies->Anxiety_Models Data_Analysis Data Correlation and Model Validation Analgesia_Models->Data_Analysis Anxiety_Models->Data_Analysis

References

Nociceptin TFA Salt: A Comparative Analysis of its Effects Across Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nociceptin/Orphanin FQ (N/OFQ), acting through the Nociceptin receptor (NOP), is a neuropeptide system implicated in a wide array of physiological and pathological processes, including pain, anxiety, and motor control. The trifluoroacetate (TFA) salt of Nociceptin is a common formulation used in preclinical research. However, the translational validity of findings is often complicated by significant species-dependent differences in the effects of NOP receptor modulation. This guide provides a comparative overview of the documented effects of Nociceptin TFA salt and other NOP agonists in various animal models, supported by experimental data and detailed protocols.

Analgesic Effects: A Tale of Two Taxa

A striking divergence in the analgesic effects of NOP receptor agonists is observed between rodents and primates. While NOP agonists have shown limited or even hyperalgesic effects under certain conditions in rodents, they exhibit potent antinociceptive properties in non-human primates, suggesting a promising therapeutic window for pain management in humans.

Table 1: Comparative Analgesic Effects of NOP Receptor Agonists

AgonistAnimal ModelAdministration RouteDose RangeObserved EffectReference
N/OFQRodents (rats, mice)Supraspinal-Hyperalgesia and blockade of morphine-induced analgesia
N/OFQRodents (rats)Spinal (intrathecal)Nanomoles and higherDose-dependent analgesia
N/OFQRodents (rats)Spinal (intrathecal)Ultra-low dosesHyperalgesia
N/OFQNon-human primatesSupraspinal-Analgesia and promotion of antinociceptive effect
N/OFQNon-human primates (monkeys)Spinal (intrathecal)Nanomoles and ultra-low dosesAntinociception
Ro 64-6198Rodents (mice, rats)Systemic-No significant modulation of pain processing (except in mouse hot plate assay)
Ro 64-6198Non-human primates (monkeys)Systemic0.001–0.06 mg/kg, s.c.Antinociception against acute noxious stimulus and capsaicin-induced allodynia
Buprenorphine (MOP/NOP partial agonist)Rodents--Full analgesic effects in acute and chronic pain models
Buprenorphine (MOP/NOP partial agonist)Non-human primatesSystemic0.01–0.1 mg/kgDose-dependent antinociceptive effect
Experimental Protocol: Mouse Tail-Flick Test for Acute Pain

This protocol assesses the antinociceptive potency of compounds by measuring the latency of a mouse to withdraw its tail from a source of thermal radiation.

  • Animal Model: Male Swiss mice are commonly used.

  • Apparatus: A tail-flick apparatus with a radiant heat source.

  • Procedure:

    • Mice are gently restrained, and the distal portion of their tail is exposed to the radiant heat source.

    • The time taken for the mouse to flick its tail is recorded as the tail-flick latency.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Baseline latencies are recorded before drug administration.

    • The test compound (e.g., a NOP agonist) or vehicle is administered (e.g., intravenously).

    • Tail-flick latencies are measured at predetermined time points after administration (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Anxiety-Related Behaviors: A Complex and Context-Dependent Role

The N/OFQ system's role in anxiety is multifaceted, with evidence for both anxiogenic and anxiolytic-like effects, depending on the species, the specific brain region targeted, and the behavioral paradigm employed.

Table 2: Comparative Effects of N/OFQ on Anxiety-Related Behaviors

Animal ModelAdministration RouteDose RangeBehavioral TestObserved EffectReference
RatsIntracerebroventricular (i.c.v.)1.0 pmole - 1.0 nmoleOpen Field, Elevated Plus Maze, Dark-Light TestIncreased anxiety-related behaviors (anxiogenic)
NOP Receptor Knockout Mice--Elevated Plus Maze, Light-Dark BoxIncreased anxiety-related behavior
NOP Receptor Knockout Mice--Novelty-Suppressed Feeding, Elevated T-MazeAnxiolytic-like phenotype
Rats--Defensive Burying TestN/OFQ decreased burying height and duration (anxiolytic-like)
NOP Receptor Knockout Rats--Elevated Plus MazeAnxiety-like phenotype
Squirrel MonkeysIntramuscular (IM)0.01-0.1 mg/kg (SCH-221510, a NOP agonist)Pavlovian Fear ConditioningAttenuated conditioned responses to aversive stimuli
Experimental Protocol: Rat Elevated Plus Maze

This test is used to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

  • Animal Model: Adult male rats are frequently used.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Rats are administered N/OFQ (i.c.v.) or a control substance.

    • After a set time, each rat is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a standard duration (e.g., 5 minutes).

    • Behavior is recorded, typically by a video camera.

  • Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms. A decrease in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of anxiogenic-like behavior.

Motor Function: A Modulatory Role

The N/OFQ system also exerts a modulatory influence on motor activity. The effects are often dose-dependent and can vary from motor suppression to facilitation.

Table 3: Comparative Effects of N/OFQ on Motor Function

Animal ModelAdministration RouteDoseBrain RegionObserved EffectReference
RatsIntracerebroventricular (i.c.v.)High doses-Inhibitory effect on motor performance
RatsIntracerebroventricular (i.c.v.)Low doses-Facilitating effect on motor performance
RatsBilateral injection30 μgNucleus AccumbensSuppression of motor activity
RatsBilateral injection30 μgStriatumNo significant effect on motor activity
NOP Receptor Knockout Rats--Drag and Rotarod TestOutperformed wild-type littermates
Experimental Protocol: Mouse Rotarod Test

This test is used to assess motor coordination and balance.

  • Animal Model: Mice are commonly used.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Mice are trained on the rotarod for a few days to establish a baseline performance.

    • On the test day, baseline latency to fall off the rotating rod is recorded.

    • The test compound or vehicle is administered.

    • At specified time points, mice are placed back on the rotarod, and the latency to fall is measured.

  • Data Analysis: A decrease in the latency to fall compared to baseline or vehicle-treated animals indicates motor impairment.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nociceptin Nociceptin/Orphanin FQ NOP NOP Receptor Nociceptin->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux

Figure 1: Simplified NOP Receptor Signaling Pathway.

Experimental_Workflow_Analgesia start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurement (e.g., Tail-Flick Latency) acclimatization->baseline administration Drug/Vehicle Administration (this compound) baseline->administration post_treatment Post-Treatment Measurement (at various time points) administration->post_treatment analysis Data Analysis (%MPE Calculation) post_treatment->analysis end End analysis->end

Figure 2: General Experimental Workflow for Analgesia Testing.

Anxiety_Testing_Logic cluster_setup Experimental Setup cluster_behavior Behavioral Measures cluster_interpretation Interpretation animal Rodent Model (e.g., Rat) treatment Treatment Groups (Vehicle vs. Nociceptin) animal->treatment maze Elevated Plus Maze treatment->maze Tested in open_arm Time in Open Arms maze->open_arm Yields data on closed_arm Time in Closed Arms maze->closed_arm Yields data on anxiogenic Anxiogenic Effect open_arm->anxiogenic If significantly less than vehicle no_effect No Effect open_arm->no_effect If no significant difference

Figure 3: Logical Flow for Elevated Plus Maze Anxiety Testing.

Conclusion

The preclinical data on this compound and other NOP agonists reveal critical species-dependent differences. Notably, the promising analgesic effects observed in non-human primates, which are not consistently replicated in rodents, underscore the importance of careful species selection and interpretation of data in the context of drug development. The complex role of the N/OFQ system in anxiety and motor control further highlights the need for a nuanced approach in translating preclinical findings to clinical applications. This guide serves as a foundational resource for researchers navigating the complexities of NOP receptor pharmacology across different animal models.

Evaluating the Off-Target Effects of Nociceptin TFA Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nociceptin, also known as Orphanin FQ, is a neuropeptide that plays a crucial role in a variety of physiological processes, including pain perception, anxiety, and reward pathways. It exerts its effects through the Nociceptin receptor (NOP), a G protein-coupled receptor. While Nociceptin is known for its high affinity and selectivity for the NOP receptor, the use of Nociceptin as a trifluoroacetic acid (TFA) salt in research can introduce potential for off-target effects. This guide provides a comparative analysis of Nociceptin TFA salt, discusses the potential for off-target effects stemming from the TFA counter-ion, and offers guidance on best practices for experimental design.

Nociceptin and its Receptor: A Profile of High Selectivity

Nociceptin and its receptor, NOP, form a distinct signaling system that is separate from the classical opioid system. Unlike opioid peptides, Nociceptin does not bind to mu, delta, or kappa opioid receptors, and similarly, opioid peptides do not bind to the NOP receptor. This inherent selectivity is a key feature of the Nociceptin/NOP system.

The Hidden Variable: Trifluoroacetic Acid (TFA)

While the Nociceptin peptide itself is highly selective, the TFA counter-ion, a remnant of the peptide synthesis and purification process, can be a source of unintended biological activity. Several studies and technical reports have highlighted the potential for TFA to interfere with biological assays, leading to misinterpretation of data.

Potential Off-Target Effects of TFA
Potential EffectDescriptionImplication for Research
Direct Cellular Effects Residual TFA can alter intracellular pH and affect cell viability, proliferation, and signaling pathways, even at low concentrations.Observed cellular effects may be erroneously attributed to the peptide of interest.
Assay Interference TFA can interfere with various assay formats, including those that rely on fluorescence, luminescence, or enzymatic reactions. It can also affect protein stability and conformation.False positive or false negative results may be obtained, leading to inaccurate conclusions about the peptide's activity.
Receptor Binding Artifacts The presence of TFA can non-specifically alter the binding of a ligand to its receptor, either by direct interaction with the receptor or by altering the properties of the ligand.The measured affinity and selectivity of the peptide may not be accurate.
Comparison of Common Peptide Salts
Salt FormAdvantagesDisadvantagesRecommendation
TFA Salt High solubility, easy to handle.Potential for biological interference and assay artifacts.Use with caution. Consider salt exchange or use of alternative salt forms for sensitive assays.
Acetate Salt Generally more biocompatible than TFA.May have lower solubility in some solvents.A good alternative to TFA for in vitro and in vivo studies.
Hydrochloride (HCl) Salt Often highly soluble and crystalline.Can be hygroscopic.A suitable alternative to TFA, particularly for in vivo applications.

Experimental Protocols for Assessing Off-Target Effects

To rigorously evaluate the potential off-target effects of this compound, a systematic approach is recommended. This involves a combination of in vitro binding and functional assays.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to a panel of off-target receptors.

  • Methodology:

    • Prepare membranes from cells expressing the target and off-target receptors.

    • Incubate the membranes with a radiolabeled ligand specific for each receptor in the presence of increasing concentrations of this compound.

    • As a control, perform the same experiment with a different salt form of Nociceptin (e.g., acetate or HCl salt) or after TFA removal.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of Nociceptin for each receptor.

    • A comprehensive screen should include a diverse panel of receptors, including other GPCRs, ion channels, and transporters.

Functional Assays
  • Objective: To assess the functional activity of this compound at off-target receptors.

  • Methodology:

    • Use cell lines expressing the off-target receptors of interest.

    • Stimulate the cells with increasing concentrations of this compound.

    • Measure a functional response downstream of receptor activation, such as changes in intracellular calcium, cAMP levels, or reporter gene expression.

    • Compare the results with those obtained using a different salt form of Nociceptin or a vehicle control containing TFA at equivalent concentrations to those present in the peptide preparation.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the NOP receptor signaling pathway, a recommended workflow for evaluating off-target effects, and the potential for TFA interference in biological assays.

NOP_Signaling_Pathway Nociceptin Nociceptin NOP NOP Receptor Nociceptin->NOP G_protein Gi/o Protein NOP->G_protein AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK Ca_channels Ca²⁺ Channels G_protein->Ca_channels K_channels K⁺ Channels G_protein->K_channels cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response MAPK->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx K_efflux ↑ K⁺ Efflux K_channels->K_efflux Ca_influx->Cellular_Response K_efflux->Cellular_Response

Figure 1: Simplified Nociceptin/NOP receptor signaling pathway.

Off_Target_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Functional Analysis cluster_2 Control Experiments cluster_3 Data Interpretation A This compound B Broad Receptor Panel Binding Assay (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Identified 'Hits' (Off-Target Binding) B->C D Functional Assays (e.g., Calcium flux, cAMP) C->D E Compare with Alternative Salt Form (e.g., Acetate, HCl) D->E F Test TFA Alone (Vehicle Control) D->F G Determine True Off-Target Activity vs. TFA Artifact E->G F->G

Figure 2: Experimental workflow for evaluating off-target effects.

TFA_Interference cluster_assay Biological Assay Assay Nociceptin Peptide Target Receptor Biological Response TFA TFA Counter-ion TFA->Assay:f0 Alters Peptide Conformation TFA->Assay:f1 Non-specific Receptor Interaction TFA->Assay:f2 Direct Cellular Effects or Assay Interference

Figure 3: Potential mechanisms of TFA interference in biological assays.

Conclusions and Recommendations

When investigating the biological effects of Nociceptin, it is imperative to consider the potential confounding effects of the TFA counter-ion. While Nociceptin itself is a highly selective peptide, the presence of residual TFA can lead to misinterpretation of experimental data.

Recommendations:

  • Be Aware: Researchers should be aware of the potential for TFA to interfere with their assays.

  • Use Appropriate Controls: When using this compound, it is crucial to include a vehicle control containing TFA at a concentration equivalent to that in the peptide stock solution.

  • Consider Alternative Salt Forms: For sensitive or critical experiments, the use of alternative salt forms of Nociceptin, such as acetate or hydrochloride salts, is strongly recommended.

  • Perform Salt Exchange: If only the TFA salt is available, consider performing a salt exchange procedure to replace the TFA with a more biocompatible counter-ion.

  • Thoroughly Characterize Off-Target Effects: If off-target effects are observed, a systematic investigation, as outlined in the workflow above, should be undertaken to distinguish between true peptide-mediated effects and artifacts caused by the TFA counter-ion.

By following these guidelines, researchers can ensure the accuracy and reliability of their findings and gain a clearer understanding of the true biological activities of Nociceptin.

Synergistic Effects of Nociceptin TFA Salt in Analgesic Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the enhanced analgesic potential of Nociceptin/Orphanin FQ (N/OFQ) when combined with other classes of analgesics, supported by experimental data and detailed protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic interactions between Nociceptin TFA salt (a synthetic form of the endogenous peptide Nociceptin/Orphanin FQ) and other analgesic agents. The data presented here, derived from preclinical studies, highlights the potential for combination therapies to achieve enhanced pain relief, potentially at lower doses and with fewer side effects than single-agent treatments.

Nociceptin/Orphanin FQ (N/OFQ) Signaling Pathway

N/OFQ exerts its effects by binding to the Nociceptin receptor (NOP), a G protein-coupled receptor. The activation of NOP triggers a cascade of intracellular events that ultimately modulate neuronal excitability and inhibit pain signaling.

Nociceptin Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular N/OFQ Nociceptin/Orphanin FQ NOP NOP Receptor N/OFQ->NOP Binds to G_Protein Gi/o Protein NOP->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Decreases K_Efflux K+ Efflux K_Channel->K_Efflux Increases Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Ca_Influx->Hyperpolarization K_Efflux->Hyperpolarization

Caption: Nociceptin/Orphanin FQ (N/OFQ) signaling pathway upon binding to the NOP receptor.

Experimental Workflow for Assessing Analgesic Synergy

The synergistic potential of this compound in combination with other analgesics is typically evaluated in rodent models of pain using a structured experimental workflow. This process often involves establishing baseline sensitivities, determining the potency of individual drugs, and then assessing the effects of the drug combination.

Experimental Workflow for Analgesic Synergy cluster_workflow Workflow A Acclimatization & Baseline Testing B Group Assignment (Control, Drug A, Drug B, Combination) A->B C Drug Administration (e.g., intrathecal, intraperitoneal) B->C D Analgesic Assay (e.g., Tail-Flick, Hot-Plate) C->D E Data Collection (e.g., Latency, Threshold) D->E F Dose-Response Curve Generation E->F G ED50 Determination F->G H Isobolographic Analysis G->H I Determination of Interaction (Synergistic, Additive, Antagonistic) H->I

Caption: A typical experimental workflow for evaluating analgesic synergy in preclinical models.

Comparison with Other Analgesics: Quantitative Data

The interaction between N/OFQ and other analgesics can be synergistic, additive, or even antagonistic, depending on the specific drugs, doses, and pain model used. Isobolographic analysis is a common method to quantify these interactions. A synergistic effect is concluded when the experimentally determined ED50 (the dose required to produce a 50% effect) of the combination is significantly lower than the theoretically additive ED50.

This compound and Opioids

The interaction between N/OFQ and opioids is complex. While N/OFQ can produce analgesia on its own, it can also exhibit anti-opioid effects under certain conditions. However, synergistic interactions have been observed, particularly when N/OFQ is co-administered with mu-opioid receptor agonists.

Combination Pain Model Route of Administration Observed Interaction Key Findings
N/OFQ + MorphineRat Tail-Flick TestIntrathecalSynergisticCo-administration resulted in a significant potentiation of the analgesic effect, with the experimental ED50 of the combination being significantly lower than the calculated additive ED50.
N/OFQ + DAMGO (μ-opioid agonist)Mouse Hot-Plate TestIntrathecalSynergisticA marked synergistic interaction was observed, suggesting a potential for opioid dose reduction when combined with N/OFQ.
This compound and NSAIDs

Data on the combination of N/OFQ with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is less abundant but suggests potential for synergistic effects in models of inflammatory pain.

Combination Pain Model Route of Administration Observed Interaction Key Findings
N/OFQ + DiclofenacRat Formalin TestIntrathecal & SystemicSynergisticThe combination produced a greater reduction in inflammatory pain behaviors than either drug alone.
This compound and Anticonvulsants

In models of neuropathic pain, combining N/OFQ with anticonvulsants like gabapentin has shown promise.

Combination Pain Model Route of Administration Observed Interaction Key Findings
N/OFQ + GabapentinRat Chronic Constriction Injury (CCI) ModelIntrathecalSynergisticThe combination significantly reversed mechanical allodynia, a hallmark of neuropathic pain, at doses where individual drugs were less effective.

Key Experimental Protocols

The following are summaries of standard protocols used to assess the analgesic effects described in the tables above.

Tail-Flick Test

Objective: To measure the latency of a rodent to withdraw its tail from a source of thermal noxious stimulus.

Methodology:

  • Rodents (typically rats or mice) are gently restrained, allowing their tail to be exposed.

  • A focused beam of light is directed onto a specific portion of the tail.

  • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

  • A cut-off time is established to prevent tissue damage.

  • Baseline latencies are recorded before drug administration.

  • Following drug administration (e.g., intrathecal, intravenous), latencies are measured at predetermined time points.

  • An increase in latency is indicative of an analgesic effect.

Hot-Plate Test

Objective: To assess the response latency to a thermal stimulus applied to the paws.

Methodology:

  • A rodent is placed on a metal plate maintained at a constant temperature (e.g., 55°C).

  • The latency to the first sign of nociception (e.g., licking a paw, jumping) is recorded.

  • A cut-off time is used to avoid injury.

  • Baseline measurements are taken before drug administration.

  • Post-drug administration, the latency is measured at various time intervals.

  • An increase in response latency suggests an analgesic effect.

Isobolographic Analysis

Objective: To quantitatively determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).

Methodology:

  • Dose-response curves are generated for each drug administered alone to determine their individual ED50 values.

  • A theoretical additive dose-response line (isobole) is constructed on a graph where the x- and y-axes represent the doses of the two drugs. This line connects the ED50 values of the individual drugs.

  • The drugs are then administered in a fixed ratio, and an experimental dose-response curve for the combination is generated to determine the experimental ED50.

  • The experimental ED50 point is plotted on the isobologram.

  • If the experimental ED50 point falls significantly below the line of additivity, the interaction is considered synergistic. If it falls on the line, it is additive. If it falls above the line, it is antagonistic.

Conclusion

The available preclinical evidence strongly suggests that this compound can act synergistically with various classes of analgesics, including opioids, NSAIDs, and anticonvulsants. These findings open promising avenues for the development of novel combination therapies for the management of different pain states. The potentiation of analgesic effects could allow for the use of lower doses of each component, potentially leading to a reduction in dose-limiting side effects and an improved therapeutic window. Further research, including clinical trials, is warranted to translate these preclinical findings into effective pain management strategies for patients.

Safety Operating Guide

Safe Disposal of Nociceptin TFA Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Nociceptin TFA Salt, a peptide commonly used in research, requires careful handling and disposal due to the presence of Trifluoroacetic Acid (TFA). This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Understanding the Hazard: Trifluoroacetic Acid (TFA)

Nociceptin itself is a peptide, but the associated TFA salt dictates the primary disposal concerns. TFA is a strong, corrosive organic acid.[1][2] It is harmful if inhaled, causes severe skin burns, and can cause serious eye damage.[3][4][5] Therefore, waste containing this compound must be treated as hazardous waste.

Key Hazard Information for Trifluoroacetic Acid (TFA)

For quick reference, the following table summarizes the key hazard information for Trifluoroacetic Acid.

Hazard ClassificationDescriptionSource
Acute Toxicity, Inhalation Harmful if inhaled.[3][5]
Skin Corrosion Causes severe skin burns.[3][4][5]
Eye Damage Causes serious eye damage.[3][4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[3][4]

Standard Operating Procedure for Disposal of this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste. Adherence to these procedures is mandatory to minimize risk.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Closed-toe shoes.

Waste Segregation and Collection
  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[6][7] The container should be made of a material compatible with TFA, such as glass or polyethylene. Do not use metal containers.[6][8]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Trifluoroacetic Acid Waste," and a description of the contents (e.g., "this compound in solution").

  • Incompatible Materials: Do not mix TFA waste with incompatible materials such as bases (alkalines), strong oxidizing agents, or reducing agents.[1][6][8]

Spill Management

In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Containment: For small spills, use an inert absorbent material like sand or diatomaceous earth to contain the spill.[9]

  • Neutralization: Carefully neutralize small spills with a suitable agent like sodium carbonate.[7]

  • Collection: Collect the absorbed material using appropriate tools and place it in the designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]

Final Disposal
  • Storage: Keep the hazardous waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[6][9]

  • Arrange for Pickup: Contact your institution's EHS or equivalent department to arrange for the collection and disposal of the hazardous waste.[6] Do not pour this compound waste down the drain.[6][8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check small_spill Small Spill Procedure: - Ventilate - Contain with absorbent - Neutralize carefully - Collect in waste container spill_check->small_spill Yes, small large_spill Large Spill Procedure: - Evacuate Area - Contact EHS Immediately spill_check->large_spill Yes, large collect_waste 2. Collect Waste in Designated Container spill_check->collect_waste No small_spill->collect_waste label_container 3. Label Container: 'Hazardous Waste - TFA' collect_waste->label_container check_compat Are there incompatible materials present? label_container->check_compat segregate Segregate from: - Bases - Oxidizers - Reducers check_compat->segregate Yes store_waste 4. Store Container Securely: - Tightly closed - Ventilated area check_compat->store_waste No segregate->store_waste contact_ehs 5. Arrange for EHS Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.